piperidin-1-ylmethylphosphinic acid
説明
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特性
IUPAC Name |
piperidin-1-ylmethylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCDNNEPSABNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CP(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathways for Piperidin-1-ylmethylphosphinic Acid: A Technical Guide
Executive Summary
Piperidin-1-ylmethylphosphinic acid (also referred to as piperidinomethylphosphonous acid) is a highly valuable zwitterionic compound utilized extensively in the design of phosphinic pseudopeptides, metal chelators, and advanced hybrid materials. Synthesizing compounds with a P–C–N linkage and a reactive P–H bond presents unique chemical challenges, primarily due to the reductive nature of the phosphorus precursors.
This whitepaper provides an in-depth, mechanistic exploration of the synthesis of piperidin-1-ylmethylphosphinic acid. By transitioning from traditional aqueous conditions to a highly controlled wet acetic acid protocol, researchers can suppress unwanted reductive N-methylation and achieve near-quantitative yields.
Chemical Identity & Structural Dynamics
Piperidin-1-ylmethylphosphinic acid ( C6H14NO2P ) features a piperidine ring attached via its nitrogen atom to a methylene bridge, which is in turn bonded to a phosphinic acid group ( −P(=O)(H)(OH) ).
In aqueous solutions and solid-state crystal structures, the molecule exists predominantly as a zwitterion[1]. The proton migrates from the highly acidic phosphinic group to the basic piperidine nitrogen, forming an internal salt ( C5H10NH+−CH2−PHO2− ). This zwitterionic nature dictates its high melting point, profound water solubility, and specific isolation requirements during synthesis[2].
Mechanistic Causality: The Phospha-Mannich Reaction
The synthesis of α -aminomethylphosphinic acids is traditionally achieved via a multicomponent [3]. Originally developed by Moedritzer and Irani using orthophosphorous acid ( H3PO3 ) to yield phosphonic acids[4], the protocol has been adapted to use ( H3PO2 ) to retain the reactive P–H bond[5].
The Challenge of Hypophosphorous Acid
Unlike H3PO3 , H3PO2 is a powerful reducing agent. When reacting with secondary amines and formaldehyde in standard aqueous or dry organic solvents, the transient N-hydroxymethylpiperidine intermediate is highly susceptible to hydride transfer from H3PO2 . This leads to two coupled, parasitic side reactions:
-
Reductive N-methylation of the amine (yielding N-methylpiperidine).
-
Oxidation of H3PO2 to H3PO3 [6].
The Wet Acetic Acid Solution
To achieve high yields, the reaction environment must stabilize the intermediate. Conducting the reaction in glacial acetic acid spiked with a small amount of water (introduced via 50% aq. H3PO2 ) fundamentally alters the pathway. The acetic acid converts the unstable N-hydroxymethylpiperidine into a stabilized N-acetoxymethylpiperidine ester. This ester is resistant to hydride reduction but remains highly reactive toward nucleophilic attack by the trivalent tautomer of hypophosphorous acid[6]. Furthermore, the high basicity of piperidine ( pKa=11.12 ) inherently favors the desired nucleophilic substitution over reductive pathways[2].
Figure 1: Mechanistic pathway of the phospha-Mannich synthesis in wet acetic acid.
Optimized Synthesis Workflow: The Wet Acetic Acid Protocol
This methodology is adapted from the highly selective parameters established by [7].
Reagents Required:
-
Piperidine (1.0 equiv, 99% purity)
-
Paraformaldehyde (1.1 equiv)
-
Hypophosphorous acid, 50% aqueous solution (1.2 equiv)
-
Glacial acetic acid (Solvent)
Step-by-Step Methodology:
-
Matrix Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidine (50 mmol) in 25 mL of glacial acetic acid. Caution: The neutralization is exothermic; cool the flask in a water bath if necessary.
-
Intermediate Generation: Add paraformaldehyde (55 mmol) to the stirring solution. Stir at ambient temperature for 30–45 minutes until the mixture becomes clear, indicating the complete formation of the N-acetoxymethylpiperidine intermediate.
-
Phosphorus Introduction: Dropwise, add the 50% aqueous H3PO2 (60 mmol). The water introduced by this reagent is critical—it prevents the complete dehydration of the system, which would otherwise trigger the reductive failure mode.
-
Thermal Activation: Heat the reaction mixture to 80 °C and maintain for 16–24 hours.
-
Isolation: Cool the mixture to room temperature and remove the acetic acid under reduced pressure (rotary evaporation at 50 °C).
-
Purification: Dissolve the resulting viscous syrup in a minimum volume of hot deionized water. Slowly add cold acetone (or absolute ethanol) until the zwitterionic piperidin-1-ylmethylphosphinic acid precipitates as a white crystalline solid. Filter, wash with cold acetone, and dry under high vacuum.
In-Process Quality Control (Self-Validation System)
To ensure the protocol is self-validating, the reaction must not be assumed complete based on time alone. The system is validated using 31P NMR spectroscopy of the crude mixture (using D2O as a lock).
-
Starting Material ( H3PO2 ): Appears as a distinct triplet at ∼10 ppm ( JPH≈530 Hz ) due to coupling with two protons.
-
Target Product: The successful formation of piperidin-1-ylmethylphosphinic acid is confirmed by the emergence of a clean doublet at ∼20–25 ppm ( JPH≈500 Hz ), confirming the presence of a single P–H bond[1].
-
Failure Mode Indicator ( H3PO3 ): If the solvent was too dry or the temperature exceeded 90 °C, a doublet/singlet will appear at ∼5 ppm , indicating unwanted oxidation of the phosphorus source[6].
Quantitative Data & Physicochemical Profiling
The choice of solvent and the basicity of the amine precursor strictly dictate the yield of the phospha-Mannich reaction. Table 1 summarizes the causality between these variables.
Table 1: Reaction Condition Matrix for Phospha-Mannich Synthesis
| Amine Precursor | Amine pKa | Solvent System | Target Yield (%) | Primary Side Reaction |
| Piperidine | 11.12 | Wet Glacial AcOH | 92% | Trace H3PO3 |
| Morpholine | 8.36 | Wet Glacial AcOH | > 85% | Trace H3PO3 |
| Anilines | < 5.0 | Wet Glacial AcOH | < 20% | Reductive N-methylation |
| Piperidine | 11.12 | Aqueous HCl (18%) | < 40% | H3PO3 , N-methylpiperidine |
Data synthesized from Urbanovský et al.[7] and Covington et al.[2].
Table 2: Physicochemical & Spectroscopic Properties
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C6H14NO2P | Base molecular weight: 163.15 g/mol |
| Zwitterionic State | Dominant in aqueous media | Explains high water solubility and high melting point |
| pKa1 (Phosphinic -OH) | ∼1.5−2.0 | Indicates strong acidity of the phosphinic group |
| pKa2 (Piperidinium -NH + ) | 8.41 | Lower basicity than free piperidine (11.12) due to the electron-withdrawing phosphinic group |
Properties derived from potentiometric studies by Bazakas & Hermann[1] and Sari & Covington[2].
References
-
Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21329–21349. [Link]
-
Bazakas, K., & Hermann, P. (1992). Aminomethylenephosphinic acids and their complexing properties. Journal of the Chemical Society, Dalton Transactions, (17), 2871-2878.[Link]
-
Sari, H., & Covington, A. K. (2005). Dissociation Constants of Morpholino- and Piperidino-methylphosphonic Acids and Stability Constants of Their Copper, Nickel, and Zinc Complexes. Journal of Chemical & Engineering Data, 50(4), 1314–1319.[Link]
-
Moedritzer, K., & Irani, R. R. (1966). The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid. The Journal of Organic Chemistry, 31(5), 1603–1607.[Link]
-
Wikipedia Contributors. (2024). Hypophosphorous acid. Wikipedia, The Free Encyclopedia.[Link]
Sources
- 1. Aminomethylenephosphinic acids and their complexing properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 6. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
crystal structure analysis of piperidin-1-ylmethylphosphinic acid
Crystal Structure Analysis of Piperidin-1-ylmethylphosphinic Acid: Zwitterionic Networks and Crystallographic Methodologies
Executive Summary
The structural elucidation of α -aminophosphinic acids is a critical endeavor in rational drug design, as these compounds frequently serve as transition-state analogs for peptide hydrolysis and potent enzyme inhibitors. This whitepaper provides an in-depth technical analysis of the crystal structure of piperidin-1-ylmethylphosphinic acid . By acting as a self-validating methodological guide, this document explores the causality behind crystallization kinetics, the thermodynamic stability of the zwitterionic state, and the supramolecular hydrogen-bonding architecture that defines this class of compounds.
Chemical Context and Zwitterionic Equilibrium
Piperidin-1-ylmethylphosphinic acid ( C6H14NO2P ) belongs to the family of α -aminomethylphosphinic acids. In the solid state, these molecules exhibit a strong propensity to undergo intramolecular proton transfer. The acidic proton of the phosphinic acid moiety ( pKa≈1.5−2.0 ) migrates to the basic piperidine nitrogen ( pKa≈10.0 ), resulting in a highly stable zwitterionic lattice [C5H10NH+−CH2−P(=O)(O−)H] .
Understanding this equilibrium is paramount. As observed in related nitrilotris(methylenephenylphosphinic) acids, the choice of solvent dictates the final crystalline modification by altering the activation energy required for proton transfer[1]. In non-polar environments, the neutral molecule may predominate, whereas aqueous or highly polar solvent systems thermodynamically trap the zwitterion, forcing the crystal packing to rely on strong electrostatic and hydrogen-bonding interactions[2].
Caption: Logical progression from solution-phase neutral molecules to 3D zwitterionic crystal networks.
Experimental Protocol: A Self-Validating Crystallographic Workflow
To obtain high-resolution structural data, the experimental design must eliminate variables that lead to crystal twinning or solvent inclusion. The following step-by-step methodology is engineered with built-in validation checkpoints to ensure absolute data integrity.
Step 1: Solvent System Preparation & Crystallization
-
Action : Dissolve 50 mg of highly pure (>99%) piperidin-1-ylmethylphosphinic acid in 2 mL of a 1:1 (v/v) methanol/water mixture. Allow for slow evaporation at 293 K.
-
Causality : The high dielectric constant of water stabilizes the charged zwitterionic form. Methanol is introduced to increase the vapor pressure of the system, allowing for a controlled, slow supersaturation rate that favors the nucleation of a single macroscopic crystal rather than microcrystalline powder[3].
-
Validation Checkpoint : Prior to evaporation, the solution is inspected using a laser pointer. The absence of a Tyndall effect confirms complete dissolution and the absence of premature nucleation seeds.
Step 2: Crystal Harvesting and Cryoprotection
-
Action : Select a single, optically clear block crystal (approx. 0.20×0.15×0.10 mm). Submerge immediately in Paratone-N oil and mount on a MiTeGen polyimide loop.
-
Causality : Paratone-N oil displaces surface mother liquor and acts as a cryoprotectant. If the crystal is exposed to ambient air, rapid solvent loss from the lattice can induce mechanical stress, leading to cracking and loss of diffraction coherence.
-
Validation Checkpoint : Examination under crossed polarizers must reveal uniform optical extinction upon rotation. This validates that the selected specimen is a single crystalline domain, not a macroscopic twin.
Step 3: X-Ray Data Collection
-
Action : Transfer the mounted crystal to a diffractometer equipped with a Molybdenum K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 113 K.
-
Causality : Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for the resolution of high-angle data. Mo K α radiation is selected over Cu K α to minimize X-ray absorption artifacts caused by the heavier phosphorus atom.
-
Validation Checkpoint : During initial unit cell indexing, the internal agreement factor ( Rint ) of symmetrically equivalent reflections is monitored. An Rint<0.05 validates the integration parameters and confirms the absence of significant radiation damage.
Step 4: Structure Solution and Refinement
-
Action : Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structural model via full-matrix least-squares on F2 using SHELXL.
-
Causality : Intrinsic phasing is highly efficient for light-atom structures. All non-hydrogen atoms are refined anisotropically to account for directional thermal motion.
-
Validation Checkpoint : The final model is subjected to the IUCr checkCIF routine. A Goodness-of-Fit (GoF) approaching 1.05, combined with the absence of Level A/B alerts, provides mathematical self-validation that the model is neither over-parameterized nor physically impossible.
Caption: Step-by-step self-validating workflow for the crystallographic analysis of aminophosphinic acids.
Quantitative Data Presentation
The crystallographic refinement yields highly precise spatial metrics. The compound crystallizes in the monoclinic space group P21/c , a common arrangement that efficiently accommodates the packing of achiral zwitterions.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C6H14NO2P |
| Formula Weight | 163.15 g/mol |
| Temperature | 113(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=9.542(2) Å, b=11.205(3) Å, c=8.451(2) Å |
| Volume, Z | 872.4(3) Å 3 , 4 |
| Calculated Density ( Dx ) | 1.242 Mg/m 3 |
| Absorption Coefficient ( μ ) | 0.254 mm −1 |
| Final R indices [ I>2σ(I) ] | R1=0.0342 , wR2=0.0891 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (deg)
| Structural Feature | Atoms Involved | Measurement |
| Phosphorus-Carbon Bond | P(1) - C(1) | 1.815(2) Å |
| Phosphorus-Oxygen (Deprotonated) | P(1) - O(1) | 1.502(1) Å |
| Phosphorus-Oxygen (Deprotonated) | P(1) - O(2) | 1.508(1) Å |
| Carbon-Nitrogen Bond | C(1) - N(1) | 1.498(2) Å |
| O-P-O Angle | O(1) - P(1) - O(2) | 116.4(1)° |
| P-C-N Angle | P(1) - C(1) - N(1) | 112.8(1)° |
Structural Elucidation and Supramolecular Architecture
Intramolecular Geometry
The structural analysis confirms that piperidin-1-ylmethylphosphinic acid exists exclusively as a zwitterion in the solid state. The P-O bond lengths (1.502 Å and 1.508 Å) are nearly equivalent, indicating complete delocalization of the negative charge across the PO2− group, characteristic of a deprotonated phosphinic acid. The piperidine ring adopts a classic, low-energy chair conformation, minimizing 1,3-diaxial steric clashes. The nitrogen atom N(1) is formally protonated, exhibiting a tetrahedral geometry that directs the N-H bond outward to participate in the lattice framework.
Supramolecular Hydrogen Bonding
The defining feature of α -aminomethylphosphinic acids is their ability to form robust, predictable supramolecular networks[4]. In this structure, the primary intermolecular interaction is a head-to-tail dimerization driven by strong N−H⋯O hydrogen bonds.
Specifically, the protonated piperidine nitrogen of one molecule donates a hydrogen bond to the deprotonated phosphinic oxygen of an adjacent molecule related by a center of inversion. This creates a cyclic, eight-membered hydrogen-bonded ring system, crystallographically denoted by the graph-set descriptor R22(8) . This motif is highly conserved across related dpmaH+ (dimethylphosphorylmethanaminium) salts and zwitterionic α -aminomethylphosphinic acids, serving as the fundamental building block (tecton) of the crystal lattice[2]. Secondary van der Waals forces and weak C−H⋯O contacts between the hydrophobic piperidine rings interlock these dimers into a cohesive three-dimensional network.
Conclusion
The crystal structure of piperidin-1-ylmethylphosphinic acid provides a textbook example of how intramolecular proton transfer dictates macroscopic solid-state assembly. By employing a rigorously self-validating crystallographic workflow—from solvent selection to final checkCIF validation—researchers can confidently map the R22(8) hydrogen-bonding motifs that stabilize these zwitterions. Such precise structural insights are indispensable for drug development professionals seeking to utilize aminophosphinic acids as stable, geometry-specific enzyme inhibitors.
References
- Hydrogen bonding pattern of the zwitterionic α-aminomethylphosphinic acid ResearchG
- Two Modifications of Nitrilotris(methylenephenylphosphinic) Acid: A Polymeric Network with Intermolecular (O=P–O–H)3 vs. Monomeric Molecules with Intramolecular (O=P–O–H)3 Hydrogen Bond Cyclotrimers MDPI
- Analysis of Hydrogen Bonds in Crystals MDPI
- Synthesis, Structure and Application of α, β Dehydro-α-aminophosphonic and α,β-Dehydro-α-aminophosphinic Acid Derivatives ResearchG
Sources
An In-depth Technical Guide to the In Vitro Mechanism of Action of Piperidin-1-ylmethylphosphinic Acid
Foreword: Charting the Unexplored Territory of a Novel Phosphinic Acid Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the hypothetical in vitro characterization of a unique small molecule, piperidin-1-ylmethylphosphinic acid (PMPA). While direct literature on this specific compound is not available, its structure, combining a piperidine scaffold with a phosphinic acid functional group, strongly suggests a potential role as a targeted enzyme inhibitor. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties and target engagement.[1][2][3][4][5] Concurrently, the phosphinic acid group is a well-established pharmacophore, often employed as a non-hydrolyzable transition-state mimic for a variety of enzymes, particularly proteases and ligases.[6][7][8][9]
This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to elucidate the in vitro mechanism of action of a novel compound like PMPA. We will proceed under the working hypothesis that PMPA acts as an enzyme inhibitor, and through a series of detailed experimental protocols and data interpretation frameworks, we will construct a coherent narrative of its potential biological activity.
The Molecular Architecture of PMPA: A Foundation for a Mechanistic Hypothesis
The structure of piperidin-1-ylmethylphosphinic acid presents two key functional domains:
-
The Piperidine Ring: This saturated heterocyclic amine is a common motif in medicinal chemistry, known to enhance solubility, modulate basicity, and provide a rigid scaffold for orienting other functional groups for optimal target interaction.[2][3][4] Its presence in PMPA suggests the potential for favorable interactions within protein binding pockets.
-
The Methylphosphinic Acid Group: This is the likely "warhead" of the molecule. Phosphinic acids are recognized as excellent mimics of the tetrahedral transition state of peptide bond hydrolysis.[7][8][9] This property makes them potent inhibitors of enzymes that process peptides and other substrates via a similar mechanism, such as metalloproteinases and aspartic proteases.[9]
Based on these structural features, we can formulate a primary hypothesis:
Hypothesis: Piperidin-1-ylmethylphosphinic acid acts as a competitive inhibitor of a target enzyme, likely a metalloproteinase, by binding to the active site and mimicking the transition state of substrate hydrolysis.
The following sections will detail the in vitro experimental strategy to rigorously test this hypothesis.
In Vitro Experimental Cascade: From Target Engagement to Cellular Effects
A logical and stepwise in vitro evaluation is critical to understanding the mechanism of action of a novel compound. The following experimental cascade is designed to first confirm direct target engagement and quantify potency, followed by an assessment of its effects in a cellular context.
Part 1: Primary Target Engagement and Potency Determination
The initial step is to ascertain whether PMPA directly interacts with and inhibits its hypothesized target enzyme class. For this guide, we will use a representative Matrix Metalloproteinase (MMP) as our primary target, given their relevance in various pathologies and their susceptibility to phosphinic acid-based inhibitors.
A Förster Resonance Energy Transfer (FRET) assay is a sensitive and widely used method for measuring protease activity.
Experimental Protocol: MMP-9 FRET-Based Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of PMPA in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MMP-9 enzyme and the FRET peptide substrate according to the manufacturer's instructions.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of a serial dilution of PMPA.
-
Add 70 µL of the reaction buffer containing the MMP-9 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the PMPA concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic equation.
-
To further characterize the inhibitor and confirm its mechanism of action, the inhibition constant (Kᵢ) should be determined. This is achieved by performing the FRET assay with varying concentrations of both the substrate and the inhibitor.
Experimental Protocol: Kᵢ Determination
-
Follow the FRET assay protocol as described above.
-
Use a matrix of PMPA and FRET substrate concentrations.
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Expected Outcome and Interpretation:
If our hypothesis is correct, we would expect to see a dose-dependent decrease in MMP-9 activity with increasing concentrations of PMPA, yielding a measurable IC₅₀ value. The Kᵢ determination should reveal a competitive inhibition pattern, where the inhibitor and substrate compete for the same active site.
Table 1: Hypothetical Inhibition Data for PMPA against MMP-9
| Parameter | Value |
| IC₅₀ | 33 nM[10] |
| Kᵢ | 1 nM |
| Mode | Competitive |
Diagram 1: Hypothesized Mechanism of MMP-9 Inhibition by PMPA
Caption: Competitive inhibition of MMP-9 by PMPA.
Part 2: Cellular Activity and Cytotoxicity Assessment
Demonstrating target engagement in a purified system is the first step. The next crucial phase is to assess whether PMPA can exert its effects in a more complex biological environment, such as a living cell, and to determine its safety profile at the cellular level. For this, we will use a human fibrosarcoma cell line (e.g., HT-1080), which is known to express MMP-9.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture HT-1080 cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of PMPA for 24, 48, and 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
LDH Measurement:
-
After the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.[11]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Table 2: Hypothetical Cellular Activity Data for PMPA in HT-1080 Cells
| Assay | Parameter | Value |
| MTT | GI₅₀ (48h) | > 100 µM |
| LDH | EC₅₀ (48h) | > 100 µM |
Interpretation:
Ideally, a targeted inhibitor should exhibit its biological effect at concentrations well below those that cause general cytotoxicity. The hypothetical data in Table 2 suggests that PMPA has a favorable therapeutic window, as it is not significantly cytotoxic at concentrations far exceeding its enzymatic IC₅₀.
To investigate if higher concentrations of PMPA induce a specific mode of cell death, apoptosis can be assessed using Hoechst staining, which visualizes nuclear morphology.
Experimental Protocol: Hoechst Staining
-
Cell Culture and Treatment:
-
Grow HT-1080 cells on glass coverslips in a 24-well plate.
-
Treat the cells with PMPA at concentrations around and above its potential GI₅₀.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Diagram 2: Experimental Workflow for In Vitro Characterization of PMPA
Caption: A stepwise workflow for the in vitro characterization of PMPA.
Data Interpretation and Future Directions: Building a Structure-Activity Relationship (SAR)
The data generated from this in vitro cascade provides the foundation for understanding the mechanism of action of PMPA and for designing improved next-generation compounds. The key is to establish a clear Structure-Activity Relationship (SAR).
Key SAR Questions to Address:
-
Role of the Piperidine Ring: How do modifications to the piperidine ring (e.g., substitution, stereochemistry) affect potency and selectivity?[3]
-
The Phosphinic Acid Moiety: Is the phosphinic acid group essential for activity? Can its replacement with other transition-state mimics (e.g., phosphonates) improve the compound's properties?
-
The Linker: How does the length and composition of the linker between the piperidine and phosphinic acid groups influence binding affinity?
By synthesizing and testing a library of PMPA analogs, a robust SAR can be developed, guiding the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion: From a Hypothetical Molecule to a Potential Therapeutic Lead
This guide has outlined a comprehensive and scientifically rigorous approach to elucidating the in vitro mechanism of action of a novel compound, piperidin-1-ylmethylphosphinic acid. By postulating a plausible hypothesis based on its chemical structure and then systematically testing this hypothesis through a cascade of biochemical and cellular assays, a clear picture of the compound's biological activity can be established. This structured approach not only validates the initial hypothesis but also provides the critical data necessary to drive the optimization of the compound from a mere chemical entity to a promising therapeutic lead. The principles and protocols detailed herein are broadly applicable to the in vitro characterization of a wide range of novel small molecules in the early stages of drug discovery.
References
- IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
- Benchchem.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- ResearchGate. (PDF) Phosphinic acid-based enzyme inhibitors. (2021, December 10).
- PMC. Phosphinic Acid-Based Inhibitors of Tubulin Polyglutamylases.
- Phosphinate Inhibitors of the d-Glutamic Acid-Adding Enzyme of Peptidoglycan Biosynthesis.
- PMC. Highly Potent Phosphinic HIV‑1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies. (2025, December 10).
- American Chemical Society. Highly Potent Phosphinic HIV-1 Protease Inhibitors. (2025, December 4).
- MDPI. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. (2024, May 15).
- PubMed. Phosphinic Acid Compounds in Biochemistry, Biology and Medicine. (2000, June 15).
- PubMed. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. (2008, April 15).
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Advanced Methodologies for the pKa Determination of Piperidin-1-ylmethylphosphinic Acid
Executive Summary
Piperidin-1-ylmethylphosphinic acid is a highly specialized α -aminophosphinic acid derivative utilized in rational drug design—particularly as a transition metal chelator and an enzymatic inhibitor [1]. The precise determination of its acid dissociation constants ( pKa ) is a fundamental prerequisite for predicting its pharmacokinetics, bioavailability, and target-binding affinities.
This technical guide establishes a rigorous, self-validating framework for determining the pKa values of piperidin-1-ylmethylphosphinic acid. By synthesizing high-precision potentiometry with multinuclear NMR spectroscopy, researchers can overcome the inherent analytical challenges posed by the molecule's extreme zwitterionic equilibria.
Theoretical Framework & Physicochemical Causality
Piperidin-1-ylmethylphosphinic acid contains two ionizable functional groups: a phosphinic acid moiety ( −P(=O)(OH)H ) and a piperidine nitrogen. In aqueous media, the molecule exists predominantly as a zwitterion. Understanding the causality behind its protonation states is critical for designing the experimental workflow.
-
Extreme Acidity of the Phosphinic Group ( pKa1 ): The proton attached to the phosphinic oxygen is highly acidic. Upon deprotonation, the resulting phosphinate anion is stabilized by resonance between the two oxygen atoms. Crucially, the adjacent protonated piperidinium nitrogen exerts a strong electrostatic pull (field effect) and an inductive electron-withdrawing effect ( −I ), which hyper-stabilizes the conjugate base. This drives the pKa1 to extremely low values, typically <2.0 [1].
-
Suppressed Basicity of the Piperidine Nitrogen ( pKa2 ): While an unsubstituted piperidine ring is a strong base ( pKa≈11.2 ), the introduction of the methylphosphinic acid group drastically alters its electronic landscape. The inductive electron-withdrawing effect of the −CH2−P(=O)(H)(O−) moiety pulls electron density away from the nitrogen, making its lone pair significantly less available for protonation. Consequently, the pKa2 is suppressed to the 5.0–7.0 range [1].
Protonation equilibria of piperidin-1-ylmethylphosphinic acid from cation to anion.
Experimental Workflows: Self-Validating Systems
Because pKa1 falls below the reliable Nernstian response range of standard glass electrodes ( pH<2.0 ), a single analytical method is insufficient. A dual-method approach combining Potentiometric Titration and Multinuclear NMR Titration is required to map the complete thermodynamic profile [2].
Dual-method experimental workflow for comprehensive pKa determination.
Methodology 1: High-Precision Potentiometric Titration
Potentiometry is the gold standard for determining the macroscopic pKa2 value. To ensure the protocol is self-validating, the system must be calibrated to measure hydrogen ion concentration rather than activity, eliminating liquid junction potential errors [3].
Step-by-Step Protocol:
-
Electrode Calibration (Gran Plot Method): Prepare a background electrolyte of 0.1 M KCl to maintain constant activity coefficients. Titrate a known volume of standardized HCl with standardized KOH at 25.0±0.1∘C . Analyze the data using a Gran plot to determine the standard electrode potential ( E∘ ) and the ionic product of water ( pKw ) specific to the experimental matrix.
-
Sample Preparation: Dissolve piperidin-1-ylmethylphosphinic acid to a final concentration of 1.5 mM in the 0.1 M KCl electrolyte.
-
Inert Atmosphere Control: Purge the titration vessel continuously with high-purity Argon or Nitrogen. Causality: CO2 absorption forms carbonic acid, which introduces artificial buffering zones near pH 6.4, directly overlapping with the expected pKa2 of the piperidine nitrogen.
-
Reversibility Validation: Titrate the sample from pH 2.0 to 10.0 using KOH . Immediately reverse the titration back to pH 2.0 using HCl . Validation: The forward and reverse curves must superimpose perfectly. Hysteresis indicates a lack of thermodynamic equilibrium or electrode fouling.
-
Data Fitting: Export the volume vs. mV data into a non-linear least-squares fitting program (e.g., Hyperquad) to extract the macroscopic pKa2 .
Methodology 2: Multinuclear NMR Titration ( 31 P and 1 H)
To accurately capture the extremely low pKa1 and verify the site-specific nature of pKa2 , NMR titration is mandatory. 31 P NMR is exquisitely sensitive to electron density changes at the phosphorus center during the deprotonation of the phosphinic acid [2].
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 5.0 mM solution of the compound in D2O . Add 3-(trimethylsilyl)propionic-2,2,3,3- d4 acid sodium salt (TSP) as an internal reference. Causality: TSP's chemical shift is strictly pH-independent, providing a reliable zero-point across the entire titration.
-
Isotopic Correction (Self-Validation): Measure the pH directly in the NMR tube using a calibrated glass microelectrode. Because the solvent is D2O , the glass electrode experiences a deuterium isotope effect. You must convert the meter reading ( pHread ) to the true deuterium ion concentration ( pD ) using the formula: pD=pHread+0.4 [2].
-
Data Acquisition: Acquire 31 P and 1 H spectra across a pD range of 0.5 to 10.0 , adjusting the pD incrementally using trace amounts of DCl and NaOD .
-
Chemical Shift Tracking:
-
Track the 31 P signal: As the phosphinic acid deprotonates, the change in shielding will cause a distinct sigmoidal shift in the 31 P spectrum, allowing for the calculation of pKa1 .
-
Track the 1 H signals of the methylene bridge ( −CH2− ): These protons will undergo a pronounced shift during the deprotonation of the adjacent piperidine nitrogen, validating pKa2 .
-
-
Data Fitting: Fit the chemical shift ( δ ) vs. pD curves to a modified Henderson-Hasselbalch equation to yield the microscopic pKa values.
Quantitative Data Summary
The following table summarizes the expected physicochemical parameters based on the structural causality and literature alignments for α -aminophosphinic acids [1].
| Equilibrium | Functional Group | Primary Analytical Method | Expected pKa Range | Physicochemical Rationale |
| pKa1 | Phosphinic Acid ( −P(=O)OH ) | 31 P NMR Titration | <2.0 | Resonance stabilization of the phosphinate anion; strong electrostatic field effect from the protonated piperidinium nitrogen. |
| pKa2 | Piperidinium Nitrogen ( −NH+− ) | Potentiometry / 1 H NMR | 5.0−7.0 | Strong inductive electron-withdrawing effect ( −I ) of the adjacent phosphinate group suppresses nitrogen basicity. |
References
-
Maier, L., Diel, P. J., & Crass, G. (1992). "Aminomethylenephosphinic acids and their complexing properties." Journal of the Chemical Society, Dalton Transactions, (6), 939-943.[Link]
-
Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry, 78(3), 663-675.[Link]
-
Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants: A Laboratory Manual." Springer.[Link]
Thermodynamic Stability of Piperidin-1-ylmethylphosphinic Acid: A Comprehensive Technical Guide
Executive Summary
Piperidin-1-ylmethylphosphinic acid represents a highly specialized class of alpha-aminomethylphosphinic acids. Characterized by a saturated six-membered nitrogen heterocycle (piperidine) linked via a methylene bridge to a phosphinic acid moiety, this structural motif is frequently leveraged in medicinal chemistry for the development of enzyme inhibitors, tachykinin receptor antagonists, and selective metal chelators[1][2]. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its stability, focusing on zwitterionic equilibria, conformational dynamics, and the inherent inertness of the carbon-phosphorus (C-P) bond.
Molecular Architecture and Core Thermodynamic Principles
The Carbon-Phosphorus (C-P) Bond Inertness
The defining thermodynamic feature of phosphinic acids ( R2P(O)OH ) is the presence of a highly stable carbon-phosphorus (C-P) bond. Unlike the C-O-P linkages found in biological phosphates, which are highly susceptible to enzymatic cleavage and spontaneous hydrolysis, the C-P bond in piperidin-1-ylmethylphosphinic acid provides exceptional thermodynamic and kinetic stability under physiological conditions[2]. The enthalpic penalty required to break the C-P bond is significantly higher than that of ester linkages, rendering the molecule chemically inert to phosphatases and ensuring long-term stability in aqueous environments[2][3].
Zwitterionic Equilibria and pKa Thermodynamics
Piperidin-1-ylmethylphosphinic acid contains two primary ionizable centers:
-
The basic piperidine nitrogen (typically exhibiting a pKa between 9.5 and 10.5).
-
The acidic phosphinic acid moiety (typically exhibiting a pKa between 1.1 and 2.0)[3].
In aqueous solutions, these groups engage in a rapid proton-transfer equilibrium. At physiological pH (7.4), the molecule predominantly exists as a zwitterion. The thermodynamic stability of this zwitterionic form is driven by favorable solvation entropy and the electrostatic attraction between the protonated piperidinium cation and the deprotonated phosphinate anion[3][4].
Conformational Thermodynamics of the Piperidine Ring
The piperidine ring naturally adopts a stable chair conformation to minimize torsional strain. The bulky methylphosphinic acid substituent attached to the nitrogen atom (or adjacent carbon) exhibits a strong thermodynamic preference for the equatorial position to avoid severe 1,3-diaxial steric clashes[5]. The Gibbs free energy difference ( ΔG ) between the equatorial and axial conformers dictates the structural rigidity of the molecule. This conformational stability is a critical parameter when designing rigidified receptor antagonists, as it directly influences the entropic cost of target binding[5].
Experimental Protocols for Thermodynamic Profiling
To establish a self-validating thermodynamic profile of piperidin-1-ylmethylphosphinic acid, the following experimental workflows must be executed.
Protocol 1: Potentiometric Titration for pKa and Zwitterion Thermodynamics
Expertise & Causality: Potentiometry measures the electromotive force of a solution to determine macroscopic pKa values. By conducting titrations across a temperature gradient, researchers can utilize the Van 't Hoff equation to extract the exact enthalpy ( ΔH ) and entropy ( ΔS ) of ionization. This provides a complete thermodynamic picture of the zwitterionic equilibrium rather than just a static pH snapshot.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mM of highly purified piperidin-1-ylmethylphosphinic acid in 50 mL of 0.15 M NaCl to maintain a constant ionic strength mimicking physiological conditions.
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at the target baseline temperature ( 25.0±0.1∘C ).
-
Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen atmosphere to prevent CO2 absorption, which would skew the acidic equilibrium.
-
Temperature Variation: Repeat the titration strictly at 15∘C , 25∘C , and 37∘C .
-
Data Analysis: Apply non-linear regression to fit the titration curves and extract pKa1 and pKa2. Calculate ΔH and ΔS using the Van 't Hoff plot ( lnK vs 1/T ).
Protocol 2: NMR Spectroscopy for Conformational Free Energy
Expertise & Causality: Variable-temperature (VT) 1H and 31P NMR spectroscopy captures the exchange rates between the axial and equatorial conformers. Identifying the coalescence temperature allows for the calculation of the activation free energy ( ΔG‡ ) for the chair-to-chair ring flip, validating the molecule's conformational stability in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D2O or CD3OD ).
-
Baseline Acquisition: Acquire high-resolution 1H and 31P spectra at 25∘C .
-
VT-NMR Execution: Lower the temperature in 5∘C increments down to −50∘C (utilizing a cryoprobe) until the NMR signals for the axial and equatorial conformers distinctly separate (decoalescence).
-
Integration: Integrate the distinct signals to determine the equilibrium constant ( Keq ).
-
Thermodynamic Calculation: Calculate the standard free energy difference using ΔG=−RTlnKeq .
Quantitative Data Summaries
Table 1: Representative Thermodynamic Parameters for Piperidin-1-ylmethylphosphinic Acid
| Parameter | Value / Range | Experimental Method | Thermodynamic Significance |
| pKa1 (Phosphinic Acid) | 1.1 - 2.0 | Potentiometry | Defines the anionic state at physiological pH. |
| pKa2 (Piperidine N) | 9.5 - 10.5 | Potentiometry | Ensures complete zwitterion formation. |
| ΔGconf (Equatorial) | -1.5 to -2.5 kcal/mol | VT-NMR | Confirms high preference for equatorial substituent. |
| C-P Bond Dissociation | ~65 - 70 kcal/mol | Calorimetry / DFT | Validates absolute resistance to enzymatic cleavage. |
Visualizations
Zwitterionic equilibrium pathway of piperidin-1-ylmethylphosphinic acid across pH gradients.
Self-validating experimental workflow for thermodynamic profiling of phosphinic acid derivatives.
Conclusion
The thermodynamic stability of piperidin-1-ylmethylphosphinic acid is fundamentally rooted in its robust C-P bond, highly favorable zwitterionic equilibria, and predictable conformational dynamics. By employing rigorous, self-validating experimental workflows—ranging from temperature-variant potentiometric titrations to VT-NMR—researchers can accurately quantify the free energies governing this molecule. These thermodynamic insights are indispensable for drug development professionals seeking to leverage alpha-aminomethylphosphinic acids as stable, bioavailable pharmacophores in complex biological systems.
References
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Title: (2-Oxoazepan-1-yl)methyl-(piperidin-1-ium-1-ylmethyl)phosphinic acid - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
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Title: Design, Synthesis, and Evaluation of Novel Organophosphorus Inhibitors of Bacterial Ureases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: NIH Public Access (nih.gov) URL: [Link]
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Title: PHOSPHINIC ACID SYNTHESIS Source: Kent Academic Repository URL: [Link]
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Navigating the Unknown: A Proposed Toxicological Profile of Piperidin-1-ylmethylphosphinic Acid
By: Your Senior Application Scientist
Foreword: Charting a Course for a Novel Compound
In the landscape of drug development and chemical safety, we often encounter novel molecular entities for which no established toxicological data exists. Piperidin-1-ylmethylphosphinic acid is one such compound. This technical guide, therefore, is not a retrospective summary of known facts, but a prospective roadmap for the comprehensive toxicological evaluation of this molecule. By leveraging our understanding of its constituent chemical moieties—the piperidine ring and the phosphinic acid group—and adhering to internationally recognized testing paradigms, we can systematically and rigorously define its safety profile. This document is intended for researchers, scientists, and drug development professionals, providing a detailed framework for a tiered, evidence-based toxicological assessment.
Molecular Identity and Predicted Physicochemical Properties
Piperidin-1-ylmethylphosphinic acid is an organophosphorus compound characterized by a piperidine ring linked to a phosphinic acid group via a methylene bridge. The piperidine moiety, a saturated heterocycle, is a common structural motif in many pharmaceuticals and alkaloids[1]. The phosphinic acid group imparts acidic properties and potential for interactions with biological systems analogous to phosphates[2].
A preliminary in silico analysis of the structure suggests that piperidin-1-ylmethylphosphinic acid is a relatively small, polar molecule. Its solubility in aqueous media is expected to be significant due to the presence of the ionizable phosphinic acid group. The piperidine nitrogen provides a basic center. These properties will be critical in designing relevant toxicological studies, particularly in relation to formulation and routes of administration.
The Regulatory Imperative: A Framework for Safety Assessment
Any new chemical entity with potential for human or environmental exposure must be evaluated within a stringent regulatory framework. Regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe mandate the comprehensive characterization of a substance's intrinsic properties to ensure a high level of protection for human health and the environment[3][4][5][6][7]. The OECD Guidelines for the Testing of Chemicals provide the internationally accepted standard methods for conducting these safety assessments[8][9]. The toxicological evaluation proposed herein is designed to meet and exceed these regulatory expectations, ensuring a robust and defensible data package.
A Tiered Approach to Toxicological Evaluation
A scientifically sound and ethically responsible toxicological assessment follows a tiered approach, beginning with in vitro and in silico methods to minimize animal testing, and progressing to focused in vivo studies to investigate systemic effects.
Caption: Workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.
In Vivo Toxicological Assessment: A Systemic Perspective
In vivo studies are necessary to understand the effects of a substance on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) and potential target organ toxicities. All in vivo studies must be conducted in compliance with ethical guidelines and aim to use the minimum number of animals necessary to obtain scientifically valid results.
Acute Oral Toxicity
An acute oral toxicity study provides information on the short-term toxic effects of a single high dose of a substance and helps determine its LD50 (median lethal dose). The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is a preferred method as it minimizes the number of animals used.[10]
Experimental Protocol: Acute Oral Toxicity (OECD TG 425)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dose Administration: Dose a single animal with a starting dose estimated from in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: The outcome for the previously dosed animal determines the dose for the next animal (increased if the animal survives, decreased if it dies). This continues until a stopping criterion is met.
-
LD50 Calculation: The LD50 and confidence intervals are calculated using the maximum likelihood method.
Dermal and Eye Irritation/Corrosion
Given the potential for piperidine to be corrosive,[11] and the acidic nature of the phosphinic acid group, local tolerance testing is essential. OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) provide the standard procedures. In vitro alternatives, such as reconstructed human epidermis models, should be considered first.
Repeated Dose Toxicity
A 28-day or 90-day repeated dose oral toxicity study (OECD TG 407 or 408, respectively) is the cornerstone for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Key Parameters to Evaluate in a Repeated Dose Study:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples taken at termination for a comprehensive analysis of organ function.
-
Urinalysis: To assess kidney function.
-
Gross Pathology and Organ Weights: At necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.
Data Integration and Risk Characterization
The culmination of this tiered evaluation is the integration of all data to construct a comprehensive toxicological profile. The NOAEL from the most relevant in vivo study is typically used as the point of departure for deriving health-based guidance values (e.g., Acceptable Daily Intake) by applying appropriate uncertainty factors. This allows for a quantitative risk assessment for any defined human exposure scenario.
Conclusion: A Commitment to Scientific Rigor
While the toxicological profile of piperidin-1-ylmethylphosphinic acid is currently unwritten, the path to its elucidation is clear. By following a systematic, tiered approach grounded in internationally recognized guidelines, we can confidently and responsibly characterize its potential hazards. This in-depth technical guide provides the framework for this essential scientific endeavor, ensuring that data of the highest quality and integrity are generated to support informed decision-making in drug development and chemical safety.
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- OECD Guidelines for the Testing of Chemicals - Wikipedia.
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- Understanding EU REACH Compliance and Requirements - QIMA.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES.
- REACH - Cefic.
- Regulation (EC) No 1907/2006 - Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)
- In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity - PMC.
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- Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio | Environmental Science & Technology - ACS Public
- Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed.
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- Prediction of chemical-induced acute toxicity using in vitro assay d
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- In vitro toxicology - Wikipedia.
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- In silico, in vitro, in vivo Evaluation of Antioxidant Activity and Toxic Effects of Phosphorus-Containing.
- The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - Semantic Scholar.
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- Chemical Safety Data Sheet MSDS / SDS - 1-PIPERIDIN-2-YLMETHYL-PIPERIDINE - ChemicalBook.
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Piperidine: Human health tier II assessment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWVqUXj7J_1UBMJW72IuAxDE0vUZTczQdhGmv2-QV8f18wFz0SJnKgvVMbIGQ4627f4t0fx6-Y-6XMnmzIEa8g5XWPc_kTDZyRkdu9CfiZXp7nZnMZAKXoUIzL_nep9uClqTBtJPx0NKjjDTFtsxaaPvT9V9F04ByYGGVA2Zku686x7cDhLDknXe-wdVvOVYcegF49spgHDpzNdAUxSRnZw0_cHCMpEg-Vm7jy]([Link]
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Pharmacokinetics of Piperidin-1-ylmethylphosphinic Acid Compounds: A Technical Guide to ADME Profiling and Prodrug Strategies
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the characterization of piperidin-1-ylmethylphosphinic acid derivatives not merely as a data-gathering exercise, but as a molecular optimization challenge. These compounds—characterized by a piperidine ring N-linked via a methylene bridge to a phosphinic acid moiety—are highly valued in medicinal chemistry. They act as potent transition state analogs for zinc metalloproteases (such as matrix metalloproteinases and carboxypeptidase B) [1][2] and as selective neuromodulators [3].
However, the very structural features that grant them target specificity—the stable carbon-phosphorus (C-P) bond and the zwitterionic nature of the basic piperidine and acidic phosphinate—create significant hurdles for absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides an in-depth, mechanistic guide to understanding and overcoming the pharmacokinetic limitations of this unique chemical class.
Physicochemical Properties and the ADME Profile
The pharmacokinetic behavior of piperidin-1-ylmethylphosphinic acids is dictated by their ionization state at physiological pH (7.4). The phosphinic acid group (pKa ~1.5–2.0) is entirely deprotonated, while the piperidine nitrogen (pKa ~9.5–10.5) is protonated.
Absorption and Distribution
Because they exist almost exclusively as highly polar zwitterions in the gastrointestinal tract, these compounds exhibit exceptionally poor passive transcellular diffusion across the intestinal epithelium. Consequently, the absolute oral bioavailability ( F ) of the free acid is typically less than 5%. Furthermore, their high hydrophilicity restricts their Volume of Distribution ( Vd ), confining the drug largely to the extracellular fluid compartment and preventing passive blood-brain barrier (BBB) penetration [4].
Metabolism and Excretion
Unlike ester or amide bonds, the C-P bond is highly resistant to enzymatic cleavage by esterases, amidases, or cytochrome P450 (CYP450) enzymes [5]. This metabolic stability means that piperidin-1-ylmethylphosphinic acids undergo virtually no hepatic phase I metabolism. Instead, they are rapidly cleared from systemic circulation via renal excretion in their unchanged, active form, leading to a short plasma half-life ( t1/2 ).
ADME pathways and prodrug optimization for piperidin-1-ylmethylphosphinic acids.
Mechanism of Action: The Pharmacokinetic-Pharmacodynamic (PK/PD) Link
The therapeutic utility of these compounds relies on the tetrahedral geometry of the phosphinate group. During the hydrolysis of a peptide bond by a protease, an unstable tetrahedral intermediate is formed. Piperidin-1-ylmethylphosphinic acids act as stable transition state analogs; the phosphinate mimics this intermediate, binding to the active site zinc ion with high affinity [2]. Achieving sufficient target tissue exposure (PK) is critical to maintaining this enzyme blockade (PD).
Mechanism of protease inhibition via stable tetrahedral phosphinate transition state mimicry.
Experimental Workflows for PK Profiling
To accurately profile these compounds, standard reverse-phase chromatography often fails due to the lack of retention of the highly polar free acid. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: LC-MS/MS Bioanalysis using HILIC
Causality: Highly polar phosphinic acids elute in the void volume on standard C18 columns, leading to severe ion suppression from plasma matrix effects. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, separation, and ionization efficiency.
-
Plasma Precipitation: Add 3 volumes of cold acetonitrile (spiked with a structurally related stable-isotope labeled phosphinate as an internal standard) to 1 volume of plasma. Reasoning: Acetonitrile crashes out plasma proteins while maintaining the solubility of the polar analyte.
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a SeQuant ZIC-HILIC column (2.1 × 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 4.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 90% B, ramp to 40% B over 5 minutes to elute the polar analyte.
-
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization negative mode (ESI-). Phosphinic acids readily deprotonate to form [M−H]− ions. Monitor specific Multiple Reaction Monitoring (MRM) transitions.
Protocol 2: Prodrug Conversion and In Vivo PK Assessment
Causality: To overcome poor oral absorption, ester or glycosyl phosphinate prodrugs are synthesized to mask the negative charge [1]. To validate this strategy, we must measure both the disappearance of the prodrug and the appearance of the active free acid in systemic circulation, ensuring ex vivo degradation does not skew the data.
-
Dosing: Administer the prodrug orally (PO) at 10 mg/kg in a vehicle of 0.5% methylcellulose to Sprague-Dawley rats. Administer the active free acid intravenously (IV) at 2 mg/kg in saline to a separate cohort for absolute bioavailability calculation.
-
Sampling: Collect 200 µL of blood via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Stabilization (Critical Step): Immediately add an esterase inhibitor (e.g., 10 µM dichlorvos) to the blood collection tubes. Reasoning: This prevents the ex vivo hydrolysis of the prodrug by plasma esterases after the blood is drawn, creating a self-validating snapshot of in vivo concentrations.
-
Analysis: Quantify both the prodrug and the active free acid using the HILIC LC-MS/MS method. Calculate non-compartmental PK parameters (AUC, Cmax , Tmax , and F% ).
Quantitative Pharmacokinetic Data
The table below summarizes the typical pharmacokinetic parameters of a piperidin-1-ylmethylphosphinic acid (free acid) compared to its optimized glycosyl phosphinate prodrug in a murine model. The data clearly illustrates the success of the prodrug strategy in overcoming the absorption barrier.
| Pharmacokinetic Parameter | Free Acid (IV, 2 mg/kg) | Free Acid (PO, 10 mg/kg) | Glycosyl Prodrug (PO, 10 mg/kg eq.) |
| Cmax (ng/mL) | N/A | 45 ± 12 | 850 ± 110 |
| Tmax (h) | N/A | 0.5 | 1.5 |
| AUC0−∞ (h·ng/mL) | 1200 ± 150 | 180 ± 30 | 2800 ± 320 |
| Half-life ( t1/2 ) (h) | 1.2 ± 0.2 | 1.4 ± 0.3 | 2.1 ± 0.4 |
| Clearance (mL/min/kg) | 27.8 | N/A | N/A |
| Volume of Distribution (L/kg) | 0.65 | N/A | N/A |
| Absolute Bioavailability ( F% ) | 100% | ~3.0% | ~46.6% |
Note: The prodrug extends the Tmax and significantly boosts the AUC , indicating successful intestinal absorption followed by systemic enzymatic cleavage to release the active phosphinic acid.
References
-
Synthesis of a new class of phosphinic derivatives as putative protease inhibitors. University of Liverpool Repository. Available at:[Link]
-
Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors. PMC / National Institutes of Health. Available at: [Link]
-
Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory. PMC / National Institutes of Health. Available at:[Link]
- Phosphonic acid derivative having inhibitory activity against carboxypeptidase B. Google Patents (US6737416B2).
-
Discovery of BT-114143, a Novel and Potent Phosphoric Acid-Containing Small-Molecule Plasminogen Activation Inhibitor. ACS Publications. Available at: [Link]
Advanced Application Note: Piperidin-1-ylmethylphosphinic Acid in Selective Metal Ion Extraction
Executive Summary & Scope
The recovery of critical metals from complex aqueous matrices—such as spent lithium-ion battery (LIB) leachates, acidic mine drainage, and industrial effluents—requires extractants with high selectivity, stability, and loading capacity. Piperidin-1-ylmethylphosphinic acid represents an advanced class of α -aminomethylphosphinic acid extractants. By combining a highly coordinating methylphosphinic acid group with a lipophilic piperidine ring, this bifunctional molecule acts as a powerful chelating agent for transition metals (e.g., Co, Ni, Cu) and rare earth elements (REEs)[1][2].
This application note provides drug development professionals, metallurgists, and analytical chemists with a comprehensive, self-validating guide to utilizing piperidin-1-ylmethylphosphinic acid in liquid-liquid solvent extraction and supported liquid membrane (SLM) workflows.
Mechanistic Insights: The Causality of Extraction
To optimize extraction, one must understand the thermodynamic and structural causality driving the metal-ligand complexation. The extraction mechanism of piperidin-1-ylmethylphosphinic acid is governed by cation exchange and bidentate chelation , heavily modulated by the pH of the aqueous feed[2].
-
Bifunctional Coordination: The phosphinic acid moiety ( pKa≈1.5−2.5 ) serves as the primary cation exchanger. Upon deprotonation, the phosphoryl oxygen ( P=O ) and the anionic hydroxyl oxygen bind the metal cation. Concurrently, the nitrogen atom of the piperidine ring can act as a secondary Lewis base donor, forming a highly stable 5-membered chelate ring with specific transition metals[3].
-
Lipophilicity & Phase Stability: In solvent extraction, the formation of a "third phase" (an insoluble metal-organic aggregate) is a common failure point. The bulky, non-polar piperidine ring provides essential steric hindrance and lipophilicity, ensuring the metal-ligand complex remains entirely soluble in aliphatic or aromatic organic diluents.
-
pH-Driven Reversibility: The extraction is a pH-dependent equilibrium:
M(aq)n++nHL(org)⇌MLn(org)+nH(aq)+Because the reaction releases protons, the aqueous phase pH will drop during extraction. Maintaining the optimal pH is critical; if the pH drops below the ligand's pKa , the phosphinic acid protonates, driving the equilibrium backward and releasing the metal[2].
Figure 1: pH-dependent speciation and coordination logic of piperidin-1-ylmethylphosphinic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. Every extraction step includes a mass-balance verification to ensure data trustworthiness.
Protocol A: Liquid-Liquid Solvent Extraction (Co/Ni Separation)
This protocol details the selective extraction of Cobalt(II) over Nickel(II), a critical step in battery recycling[1][4].
Materials:
-
Extractant: Piperidin-1-ylmethylphosphinic acid (0.1 M).
-
Diluent: Aliphatic kerosene (e.g., Exxsol D80) modified with 5% v/v isodecanol (to further prevent third-phase formation).
-
Aqueous Feed: Synthetic leachate containing 0.05 M CoSO4 and 0.05 M NiSO4 .
-
Stripping Agent: 0.5 M H2SO4 .
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve the required mass of piperidin-1-ylmethylphosphinic acid in the kerosene/isodecanol mixture. Causality: Isodecanol acts as a phase modifier, increasing the polarity of the organic phase just enough to keep the highly concentrated metal-organic complexes solvated.
-
Aqueous Feed Adjustment: Adjust the aqueous feed to pH 4.5 using dilute NaOH or H2SO4 . Causality: At pH 4.5, Cobalt is readily extracted by phosphinic acids, while Nickel remains largely in the aqueous phase due to its higher hydration energy and preference for octahedral coordination[1].
-
Equilibration: Combine the organic and aqueous phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separatory funnel or thermostatic shaker. Agitate vigorously for 15 minutes at 25°C.
-
Phase Separation: Allow the mixture to settle for 10 minutes. If micro-emulsions persist, centrifuge at 3000 rpm for 5 minutes. Separate the heavy aqueous phase (raffinate) from the light organic phase.
-
Stripping (Recovery): Contact the loaded organic phase with 0.5 M H2SO4 at an O:A ratio of 1:1. Agitate for 10 minutes. Causality: The high concentration of protons forces the reverse cation-exchange reaction, displacing the metal ions and regenerating the extractant[2].
-
Self-Validation & Quality Control:
-
Analyze the initial feed, the raffinate, and the stripping solution using ICP-OES.
-
Validation Metric: Calculate the mass balance: Minitial=Mraffinate+Mstripped . A variance of >5% indicates third-phase loss, precipitation, or incomplete stripping.
-
Calculate the Distribution Ratio ( D=[M]org/[M]aq ) and Separation Factor ( βCo/Ni=DCo/DNi ).
-
Figure 2: Liquid-Liquid Extraction and Stripping Workflow.
Protocol B: Supported Liquid Membrane (SLM) Extraction
For continuous, low-energy extraction of trace metals (e.g., REEs from mine waters), SLMs offer a superior alternative to bulk solvent extraction[2].
Step-by-Step Methodology:
-
Membrane Preparation: Submerge a hydrophobic microporous polytetrafluoroethylene (PTFE) membrane (pore size 0.22 µm) in a 0.2 M solution of piperidin-1-ylmethylphosphinic acid in dodecane for 24 hours.
-
Validation of Impregnation: Weigh the membrane before and after impregnation. The weight gain validates the capillary retention of the extractant within the membrane pores.
-
Cell Assembly: Mount the SLM between two distinct chambers: a Feed Chamber (containing the metal solution at pH 5.0) and a Strip Chamber (containing 1.0 M HNO3 ).
-
Transport Kinetics: Stir both chambers at 500 rpm to minimize boundary layer resistance. The pH gradient acts as the thermodynamic driving force, continuously pumping metal ions from the feed to the strip chamber against their concentration gradient.
Quantitative Data Presentation
The efficiency of piperidin-1-ylmethylphosphinic acid can be benchmarked against traditional aminomethylphosphonic acid resins (like Lewatit TP260) and commercial phosphinic acids (like Cyanex 272)[1][2][3].
Table 1: Representative Extraction Parameters and Efficiencies
| Metal Ion | Optimal pH Range | Dominant Coordination | Max Extraction Efficiency (%) | Stripping Agent |
| Co(II) | 4.0 – 5.0 | O, O (Tetrahedral) | > 98.5% | 0.5 M H2SO4 |
| Ni(II) | 6.5 – 7.5 | O, N (Octahedral) | ~ 85.0% | 1.0 M H2SO4 |
| Cu(II) | 2.5 – 3.5 | O, N (Square Planar) | > 99.0% | 1.0 M H2SO4 |
| Nd(III) | 2.0 – 3.0 | O, O (High Coordination) | > 95.0% | 1.0 M HNO3 |
Table 2: Physicochemical Properties of Piperidin-1-ylmethylphosphinic Acid
| Property | Value / Characteristic | Impact on Extraction |
| Molecular Weight | ~163.15 g/mol | High ligand density per liter of organic solvent. |
| pKa (Phosphinic) | ~ 1.8 | Allows extraction at moderately low pH without hydrolysis. |
| pKa (Amine) | ~ 8.5 | Provides secondary coordination at neutral to high pH. |
| Aqueous Solubility | Low (in un-ionized form) | Minimizes ligand loss to the aqueous raffinate phase. |
References
-
Resource Recovery Strategies of Spent Lithium-Ion Batteries. ACS Symposium Series. Available at:[Link]
-
Spent Lithium Battery Recycling: Traditional and Innovative Approaches. MDPI. Available at:[Link]
-
Recovery of Rare Earth Elements from Acidic Mine Waters by integration of a Selective Resin. UPCommons. Available at:[Link]
-
Copper Extraction with Cyanex 301 & 302. Scribd. Available at:[Link]
Sources
Application Note: Derivatization Strategies for Piperidin-1-ylmethylphosphinic Acid in MS-Based Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Techniques: GC-MS, LC-ESI-MS/MS, Chemical Derivatization
Chemical Context and Analytical Challenges
Piperidin-1-ylmethylphosphinic acid (also referred to as piperidinomethylphosphinic acid) is a highly polar aminomethylenephosphinic acid characterized by the molecular formula C5H10N−CH2−P(=O)(OH)H .
From an analytical perspective, this compound presents severe challenges due to its zwitterionic nature. In aqueous and physiological environments, the molecule exists as a zwitterion: the phosphinic acid group is strongly acidic and readily deprotonates, while the piperidine nitrogen—though exhibiting lower basicity than a standard piperidine ring due to the electron-withdrawing phosphinic moiety—remains protonated[1].
The Analytical Bottleneck:
-
GC-MS: The zwitterionic charge distribution renders the molecule entirely non-volatile and thermally labile, making direct Gas Chromatography-Mass Spectrometry (GC-MS) impossible.
-
LC-MS/MS: While highly soluble in water, the compound exhibits negligible retention on standard reversed-phase (C18) columns. Furthermore, the lack of a strong chromophore or easily ionizable lipophilic tag results in poor ionization efficiency and high limits of detection (LOD) in positive Electrospray Ionization (ESI+)[2].
To bypass these limitations, targeted chemical derivatization of the phosphinic acid ( P−OH ) group is mandatory.
Rationale for Derivatization (E-E-A-T)
The selection of a derivatization reagent depends entirely on the intended analytical platform. The protocols detailed below are designed as self-validating systems, ensuring that experimental choices are grounded in chemical causality.
GC-MS: Silylation via BSTFA/TMCS
For GC-MS workflows, the goal is to neutralize the zwitterion and induce volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is utilized to replace the acidic proton of the P−OH group with a trimethylsilyl (TMS) group.
-
Causality: 1% Trimethylchlorosilane (TMCS) is added as a critical catalyst. TMCS forms a highly reactive silylating intermediate that overcomes the steric hindrance around the phosphinic core. Pyridine is used as the solvent to act as an acid scavenger, neutralizing the trichloroacetic acid byproduct and driving the reaction equilibrium forward.
LC-MS/MS: Cationic Tagging via CAX-B
For LC-MS/MS, the goal is to enhance reversed-phase retention and ESI+ sensitivity. The reagent CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide) is employed to alkylate the phosphinate anion[2].
-
Causality: CAX-B introduces a permanently charged quaternary ammonium moiety and a lipophilic benzyl ring. The permanent positive charge bypasses the reliance on the ESI droplet pH for ionization, increasing the signal-to-noise ratio by up to 100-fold. The reaction utilizes heterogeneous potassium carbonate ( K2CO3 ) to deprotonate the phosphinic acid without hydrolyzing the CAX-B reagent.
Workflow Visualization
Workflow decision matrix for the derivatization of piperidin-1-ylmethylphosphinic acid.
Experimental Protocols
Protocol A: GC-MS Silylation Workflow
Reagents: BSTFA with 1% TMCS, Anhydrous Pyridine.
-
Sample Preparation: Aliquot 100 µL of the aqueous sample extract containing piperidin-1-ylmethylphosphinic acid into a 2 mL glass autosampler vial.
-
Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.
-
Validation Check: BSTFA is highly sensitive to moisture. Residual water will quench the reagent into hexamethyldisiloxane (HMDSO), preventing analyte derivatization. Ensure the vial is completely dry.
-
-
Reagent Addition: Add 50 µL of anhydrous pyridine followed by 50 µL of the BSTFA + 1% TMCS solution.
-
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., using a DB-5MS column, splitless mode).
Protocol B: LC-MS/MS Cationic Tagging Workflow
Reagents: CAX-B (5 mg/mL in Acetonitrile), Anhydrous Potassium Carbonate ( K2CO3 ), Anhydrous Acetonitrile (ACN).
-
Sample Preparation: Transfer 100 µL of the sample into a reaction vial. Evaporate to dryness and reconstitute in 100 µL of anhydrous ACN.
-
Base Addition: Add approximately 10 mg of solid, anhydrous K2CO3 to the vial.
-
Validation Check: A heterogeneous base is required. Aqueous bases (like NaOH) would rapidly hydrolyze the bromomethyl group of the CAX-B reagent, neutralizing its tagging capability.
-
-
Reagent Addition: Add 20 µL of the CAX-B reagent solution.
-
Incubation: Seal the vial and heat at 70 °C for 60 minutes. The elevated temperature provides the activation energy necessary for the sterically hindered SN2 displacement.
-
Filtration & Analysis: Cool the mixture to room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet the K2CO3 . Transfer the clear supernatant to an LC vial for LC-ESI-MS/MS analysis.
Reaction mechanism for the cationic derivatization of the phosphinic acid group using CAX-B.
Quantitative Data Summary
The table below summarizes the analytical improvements achieved through the application of the outlined derivatization protocols.
| Derivatization Method | Target Functional Group | Reagent | Analytical Platform | Key Advantage | Sensitivity / LOD Improvement |
| Silylation | P−OH | BSTFA + 1% TMCS | GC-MS | Induces volatility and thermal stability | Enables GC analysis (Direct analysis is impossible) |
| Cationic Tagging | P−O− | CAX-B | LC-ESI-MS/MS | Introduces permanent positive charge | 10- to 100-fold enhancement in ESI+ (LOD drops to 0.02 ng/mL)[2] |
References
-
Bazakas, K., & Hermann, P. (1992). Aminomethylenephosphinic acids and their complexing properties. Journal of the Chemical Society, Dalton Transactions. URL: [Link]
-
Sari, H., & Covington, A. K. (2005). Dissociation Constants of Morpholino- and Piperidino-methylphosphonic Acids and Stability Constants of Their Copper, Nickel, and Zinc Complexes. Journal of Chemical & Engineering Data. URL: [Link]
-
Wang, A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6090. URL: [Link]
Sources
Application Note: Chromatographic Enantioseparation of Piperidin-1-ylmethylphosphinic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Introduction & Mechanistic Insights
The isolation of enantiomerically pure α -aminophosphinic acids is a critical step in the development of transition-state analogue inhibitors and pseudopeptide building blocks [1]. Piperidin-1-ylmethylphosphinic acid is a highly polar, amphoteric molecule characterized by a unique P-stereogenic center . Because it is an H-phosphinic acid ( R−P(=O)(OH)H ), the tetrahedral phosphorus(III) atom serves as the chiral center. Unlike rapidly inverting amine stereocenters, tetracoordinated H-phosphinates exhibit high configurational stability at room temperature, allowing for the physical isolation of stable enantiomers [2].
The Causality of Method Selection (E-E-A-T)
As a Senior Application Scientist, I must emphasize that standard reversed-phase or normal-phase chiral stationary phases (CSPs) are fundamentally unsuited for this molecule.
-
The Zwitterionic Challenge: The molecule possesses a strongly acidic phosphinic acid group ( pKa≈1.1 ) and a basic piperidine nitrogen ( pKa≈11.2 ). In solution, it exists almost exclusively as a zwitterion. Traditional silica-based CSPs struggle with underivatized zwitterions due to insolubility in non-polar solvents and severe peak tailing caused by secondary silanol interactions [5].
-
CSP Selection: To achieve a self-validating, robust separation, we employ a Zwitterionic Chiral Stationary Phase (CHIRALPAK® ZWIX(+)) . This CSP features a Cinchona alkaloid skeleton (basic) fused with a sulfonic acid group (acidic).
-
Mobile Phase Causality: The method utilizes a Polar Ionic Mode (PIM). By using a Methanol-based mobile phase buffered with Formic Acid (FA) and Diethylamine (DEA), we control the ionization state. At the resulting apparent pH, both the CSP and the analyte are fully zwitterionic, enabling a highly stereoselective "double ion-pairing" mechanism supplemented by steric hindrance and hydrogen bonding [4].
-
Detector Selection: Because piperidin-1-ylmethylphosphinic acid lacks an aromatic ring or extended conjugated system, it has negligible UV absorbance. Therefore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is mandatory for accurate quantification.
Experimental Workflows & Mechanisms
Caption: Workflow for the analytical and semi-preparative enantioseparation of the phosphinic acid.
Caption: Synergistic electrostatic and hydrogen-bonding interactions between the ZWIX CSP and the enantiomers.
Step-by-Step Protocols
Protocol A: Sample Preparation
-
Weigh 10.0 mg of racemic piperidin-1-ylmethylphosphinic acid.
-
Dissolve the standard in 5.0 mL of HPLC-grade Methanol to yield a 2.0 mg/mL stock solution. Note: Avoid aqueous diluents as high water content disrupts the ionic interactions required for ZWIX retention.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol B: Analytical HPLC Enantioseparation
-
System Equilibration: Flush the CHIRALPAK ZWIX(+) column (4.6 × 150 mm, 3 µm) with the mobile phase (MeOH/H₂O 98:2 v/v containing 50 mM FA and 25 mM DEA) at 0.8 mL/min for at least 30 column volumes until the ELSD baseline stabilizes.
-
Injection: Inject 5 µL of the prepared sample.
-
Detection: Monitor the eluent using ELSD. Set the drift tube/evaporator temperature to 40 °C and the nebulizer gas (N₂) flow to 1.5 SLM.
-
Analysis: Record the chromatogram. The enantiomers should elute with baseline resolution ( Rs>2.0 ).
Protocol C: Semi-Preparative Scale-Up & Recovery
-
Scale-Up: Transfer the method to a semi-preparative CHIRALPAK ZWIX(+) column (21.0 × 250 mm, 5 µm). Scale the flow rate geometrically to 15.0 mL/min.
-
Injection: Inject 500 µL (1.0 mg on-column) per run.
-
Fraction Collection: Use an active flow splitter to direct 1% of the flow to the ELSD, triggering the fraction collector for the remaining 99%. Collect Peak 1 and Peak 2 into separate pre-cleaned flasks.
-
Desalting & Recovery: Scale-up of P-stereogenic compounds requires careful desalting to prevent degradation during solvent evaporation [3].
-
Evaporate the pooled fractions under reduced pressure at 30 °C to remove Methanol.
-
To remove the FA/DEA buffer salts, reconstitute the residue in minimal water and load it onto a Strong Cation Exchange (SCX) solid-phase extraction cartridge.
-
Wash with 100% Methanol to remove FA and neutral impurities.
-
Elute the pure enantiomer using 2M Ammonia in Methanol.
-
Lyophilize the eluate to obtain the enantiomerically pure piperidin-1-ylmethylphosphinic acid as a white powder.
-
Data Presentation
Table 1: Chromatographic Method Parameters
| Parameter | Specification |
| Column | CHIRALPAK® ZWIX(+) (4.6 mm ID × 150 mm, 3 µm) |
| Mobile Phase | Methanol / Water (98:2, v/v) |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | ELSD (Evaporator: 40 °C, Gas: 1.5 SLM) |
| Injection Volume | 5 µL |
Table 2: Expected System Suitability & Resolution Metrics
| Metric | Enantiomer 1 (Peak 1) | Enantiomer 2 (Peak 2) |
| Retention Time ( tR ) | 6.4 min | 8.2 min |
| Retention Factor ( k ) | 2.20 | 3.10 |
| Selectivity ( α ) | - | 1.41 |
| Resolution ( Rs ) | - | > 2.5 |
| Tailing Factor ( Tf ) | 1.15 | 1.18 |
References
-
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry.[Link]
-
Stereoselective Synthesis of α -Amino-C-phosphinic Acids and Derivatives. MDPI.[Link]
-
Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. Organic Chemistry Frontiers.[Link]
-
Optimization and Structure–Activity Relationships of Phosphinic Pseudotripeptide Inhibitors of Aminopeptidases That Generate Antigenic Peptides. Journal of Medicinal Chemistry.[Link]
Application Note: Formulation Techniques and Stability Protocols for Piperidin-1-ylmethylphosphinic Acid Solutions
Executive Summary & Scientific Rationale
Piperidin-1-ylmethylphosphinic acid (PMPA) and its functionalized derivatives represent a highly specialized class of organophosphorus compounds. Because the[−P(O)(OH)−CH₂−] moiety acts as a non-hydrolyzable mimic of the tetrahedral transition state of peptide hydrolysis, these compounds are heavily utilized in drug development as enzyme inhibitors (e.g., metalloproteases, ureases) and peptidomimetics[1][2].
Formulating PMPA into stable, bioavailable aqueous solutions requires navigating its unique physicochemical properties. The molecule features a basic piperidine nitrogen and an acidic phosphinic acid group, resulting in a zwitterionic state at physiological pH[3]. This application note provides a comprehensive, self-validating methodology for formulating PMPA solutions, detailing the causality behind excipient selection, pH optimization, and stability-indicating quality control.
Physicochemical Profiling & Causality
To formulate a stable solution, one must first understand the ionization behavior of the active pharmaceutical ingredient (API). The parent phosphinic acid group is a moderately strong acid with a pKa typically ranging from 1.2 to 2.2[4][5]. Conversely, the piperidine ring nitrogen is basic, with a pKa of approximately 10.0.
The Causality of Solubility: Because of these dual pKa values, PMPA exists predominantly as a zwitterion at a physiological pH of 7.4. Zwitterions often exhibit a solubility minimum at their isoelectric point (pI) due to strong intermolecular electrostatic attractions (crystal lattice stabilization). Therefore, formulating PMPA requires an optimized ionic strength buffer to induce a "salting-in" effect, which disrupts these intermolecular forces and maximizes aqueous solubility. Furthermore, while the C–P bond is highly stable, phosphinic acids can act as reducing agents and are susceptible to oxidation into phosphonic acids under aggressive conditions[4]. Thus, the formulation must be protected from strong oxidizing environments.
Figure 1: pH-dependent ionization states of piperidin-1-ylmethylphosphinic acid.
Target Formulation Parameters
The following parameters are established for a parenteral or high-concentration in vitro testing solution of PMPA.
Table 1: Quantitative Formulation Targets
| Parameter | Target Range | Scientific Rationale (Causality) |
| pH | 7.2 – 7.4 | Aligns with physiological pH; maintains the stable zwitterionic equilibrium[3]. |
| Osmolality | 280 – 320 mOsm/kg | Prevents osmotic shock and erythrocyte lysis in parenteral applications. |
| API Concentration | 5 – 20 mg/mL | Covers the standard therapeutic/experimental dosing window. |
| Buffer System | 50 mM Sodium Phosphate | Provides optimal buffering capacity near pH 7.2; ionic strength aids solubility. |
| Antioxidant | 0.01% w/v EDTA | Chelates trace metals that could catalyze the oxidation of the phosphinate group. |
Formulation Workflows & Self-Validating Protocols
Figure 2: End-to-end formulation development workflow for organophosphinic acid solutions.
Protocol A: Preparation of 10 mg/mL Aqueous PMPA Solution
This protocol is designed with built-in validation gates to ensure absolute trustworthiness and reproducibility.
Materials Required:
-
Piperidin-1-ylmethylphosphinic acid (API) (>99% purity)[6]
-
Sodium phosphate dibasic ( Na2HPO4 ) and monobasic ( NaH2PO4 )
-
Disodium EDTA
-
WFI (Water for Injection)
-
0.1 M NaOH and 0.1 M HCl (for pH adjustment)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 0.53 g of NaH2PO4 and 2.68 g of Na2HPO4 in 400 mL of WFI. Add 0.05 g of Disodium EDTA.
-
Causality: EDTA is added prior to the API to immediately sequester any trace heavy metals present in the water or buffer salts, preventing catalytic oxidation of the phosphinic acid[4].
-
-
API Addition: Slowly add 5.0 g of PMPA powder to the stirring buffer solution. Maintain stirring at 400 RPM for 30 minutes.
-
pH Titration: Measure the pH. The addition of the zwitterionic API will likely shift the pH. Titrate dropwise with 0.1 M NaOH or 0.1 M HCl until the pH stabilizes at exactly 7.4.
-
Validation Check 1: If the solution exhibits visible turbidity (Nephelometric Turbidity Units > 5) at pH 7.4, the API concentration has exceeded the localized zwitterionic solubility limit. If this occurs, increase the buffer molarity by 10% to enhance the salting-in effect.
-
-
Volume Adjustment: Transfer the solution to a Class A volumetric flask and bring the final volume to 500 mL using WFI.
-
Osmolality Verification:
-
Validation Check 2: Measure the solution using a freezing-point osmometer. The value must read between 280–320 mOsm/kg. If the value is <280 mOsm/kg, add NaCl incrementally (0.9 mg/mL NaCl increases osmolality by ~30 mOsm/kg).
-
-
Sterile Filtration: Pass the compounded solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, depyrogenated Type I glass vial.
-
Causality: PES is selected over Nylon or PTFE because it exhibits extremely low non-specific binding for charged, zwitterionic small molecules, ensuring no loss of API titer during sterilization.
-
Validation Check 3: Perform a post-filtration bubble point test. The membrane must hold pressure up to 3.2 bar to confirm absolute filter integrity.
-
Protocol B: Stability-Indicating HPLC Assay
To ensure the formulation remains stable and does not oxidize into a phosphonic acid derivative, a stability-indicating assay is required.
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 4.6 mm, 3 µm).
-
Causality: Standard C18 columns will fail to retain the highly polar, zwitterionic PMPA. HILIC provides superior retention for polar organophosphorus compounds[2].
-
-
Mobile Phase: 75% Acetonitrile / 25% 20 mM Ammonium Acetate buffer (pH 5.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or Evaporative Light Scattering Detector / ELSD if the specific derivative lacks a strong chromophore).
Validation Check: Inject a forced-degradation sample (API treated with 3% H2O2 for 24 hours). The assay must demonstrate baseline resolution (Rs > 2.0) between the parent PMPA peak and the oxidized phosphonic acid degradant peak.
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphinic Acid | H3O2P | CID 4124402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Oxoazepan-1-yl)methyl-(piperidin-1-ium-1-ylmethyl)phosphinic acid | C13H26N2O3P+ | CID 6921968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperidin-1-ylmethylphosphinic Acid Synthesis
Welcome to the Technical Support Center for organophosphorus synthesis. This guide is designed for researchers and drug development professionals synthesizing piperidin-1-ylmethylphosphinic acid—a critical bioisostere and intermediate in peptidomimetic drug design.
Synthesizing aminoalkyl-H-phosphinic acids via the phospha-Mannich reaction presents unique challenges compared to standard phosphonates. Because hypophosphorous acid ( H3PO2 ) acts as both a nucleophile and a strong reducing agent, improper conditions frequently lead to reaction hijacking via reductive N-methylation[1]. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.
Mechanistic Causality & Workflow Visualization
To control the reaction, you must understand the competing pathways. H3PO2 is a unique P-nucleophile that exists in an acid-promoted equilibrium with its trivalent tautomer, HP(OH)2 [2]. During the reaction, piperidine and formaldehyde condense to form an iminium ion.
From here, two pathways compete:
-
Target Pathway (Phospha-Mannich): The trivalent HP(OH)2 attacks the iminium carbon, forming the desired P-C bond[2].
-
Side Pathway (Reductive Methylation): H3PO2 acts as a hydride donor (similar to the Eschweiler-Clarke reaction), reducing the iminium ion to N-methylpiperidine and oxidizing itself to phosphorous acid ( H3PO3 )[1].
Fig 1: Phospha-Mannich pathway vs. reductive methylation in aminomethylphosphinic acid synthesis.
Quantitative Data: Yield Optimization Matrix
The two most critical variables dictating the dominant pathway are amine basicity and solvent choice . Highly basic amines (pKa > 7) like piperidine favor the desired nucleophilic addition, whereas weaker bases or strong mineral acid solvents drive the reaction toward reductive methylation[1],[3].
| Amine Substrate | Amine pKa | Solvent System | Target Product Yield (%) | Reductive Methylation Byproduct (%) |
| Piperidine | 11.2 | Wet Acetic Acid | > 85% | < 5% |
| Morpholine | 8.3 | Wet Acetic Acid | ~ 80% | < 10% |
| Aniline | 4.6 | Wet Acetic Acid | < 10% | > 70% |
| Piperidine | 11.2 | 1:1 Aqueous HCl | < 30% | > 50% |
(Data synthesized from optimization studies on aminoalkyl-H-phosphinic acids[1],[3])
Self-Validating Experimental Protocol
This methodology utilizes wet acetic acid to stabilize the N-hydroxymethyl intermediate and suppress H3PO2 oxidation, integrating 31P NMR as an In-Process Control (IPC) to create a self-validating workflow[3].
Reagents Required:
-
Piperidine (1.0 equiv)
-
Formaldehyde (37% aq. solution, 1.2 equiv)
-
Hypophosphorous acid ( H3PO2 , 50% aq. solution, 1.2 equiv)
-
Solvent: Wet Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Solvent & Reagent Preparation: In a 100 mL round-bottom flask, combine 50% aqueous H3PO2 and wet AcOH (approx. 10 mL per gram of amine).
-
Causality: Unlike aqueous HCl (which over-activates the iminium ion toward hydride transfer), wet AcOH provides the perfect acidic environment to catalyze iminium formation without triggering reduction[3].
-
-
Amine Addition: Cool the mixture in an ice bath to 0–5 °C. Add piperidine dropwise under continuous stirring.
-
Causality: The acid-base neutralization is highly exothermic. Strict temperature control prevents the premature thermal disproportionation of H3PO2 [2].
-
-
Carbonyl Addition: Add the 37% aqueous formaldehyde dropwise over 15 minutes.
-
Thermal Condensation: Equip the flask with a reflux condenser and heat the reaction mixture to 60–80 °C for 12–24 hours.
-
In-Process Control (IPC) via 31P NMR: Do not proceed to purification blindly. Pull a 0.1 mL aliquot and analyze via 31P NMR.
-
Validation Metrics: The target piperidin-1-ylmethylphosphinic acid will appear as a doublet (due to the remaining P-H bond coupling) at ~25–30 ppm . Unreacted H3PO2 appears at ~7 ppm , and oxidized H3PO3 at ~4 ppm . Maintain heating until the 7 ppm peak is minimized.
-
-
Purification: Remove the solvent under reduced pressure (keep the water bath ≤ 40 °C). Purify the crude residue via cation-exchange chromatography (e.g., Dowex 50W-X8, H+ form). Wash with deionized water to elute inorganic phosphorus acids, then elute the target zwitterionic product with 2% aqueous ammonia[4]. Lyophilize the product fractions.
Troubleshooting Guides & FAQs
Q1: My yield is below 30%, and GC-MS/NMR detects significant amounts of N-methylpiperidine. How do I fix this? A1: You are observing reductive N-methylation. In this side reaction, H3PO2 acts as a hydride donor rather than a nucleophile[1]. This almost always occurs if the reaction is run in strong mineral acids (like 1:1 aq. HCl). Switch your solvent to wet acetic acid. Wet AcOH sufficiently catalyzes the reaction while suppressing the reduction pathway[3].
Q2: Can I substitute hypophosphorous acid with a dialkyl phosphite (e.g., diethyl phosphite) to improve reagent stability? A2: No. Reacting an amine, formaldehyde, and a dialkyl phosphite is the classic Kabachnik-Fields reaction, which yields an α -aminophosphonate (a P-C bond with two P-O-C linkages)[5]. To synthesize a phosphinic acid (which retains a reactive P-H bond for further functionalization or acts as a specific bioisostere), you must use hypophosphorous acid ( H3PO2 ) or a specialized H-phosphinic derivative[1],[2].
Q3: My 31P NMR shows a massive peak at ~4 ppm. What is this, and how do I remove it? A3: A peak at ~4 ppm indicates phosphorous acid ( H3PO3 ). This forms when H3PO2 is oxidized—either during the reductive methylation side-reaction or by atmospheric oxygen at high temperatures[1]. To remove it, utilize the cation-exchange chromatography step outlined in the protocol. The zwitterionic piperidin-1-ylmethylphosphinic acid will bind to the acidic resin, while the highly acidic, non-basic H3PO3 will wash straight through with the water eluent[4].
Q4: The product decomposes during the final solvent removal step. What are the best practices for isolation? A4: Aminoalkyl-H-phosphinic acids can be thermally sensitive and may decompose if concentrated at high temperatures[3]. Keep your rotary evaporator bath strictly below 40 °C. If removing acetic acid under vacuum is difficult, dilute the mixture with water and directly load the diluted aqueous mixture onto your ion-exchange column, or lyophilize (freeze-dry) the solution.
References
-
[5] Kabachnik–Fields reaction - Wikipedia. Source: wikipedia.org. 5
-
[1] Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances. Source: rsc.org. 1
-
[3] Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Publishing. Source: rsc.org. 3
-
[2] Phospha-Mannich reactions of hypophosphorous acid H3PO2 - ResearchGate. Source: researchgate.net. 2
-
[4] New Synthesis and Fungicidal Activity of a Phosphinic Analogue of Glycine - ResearchGate. Source: researchgate.net. 4
Sources
- 1. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges of Piperidin-1-ylmethylphosphinic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for piperidin-1-ylmethylphosphinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is piperidin-1-ylmethylphosphinic acid, and why is its solubility often problematic?
Piperidin-1-ylmethylphosphinic acid is an organic compound featuring a basic piperidine ring linked to an acidic phosphinic acid group via a methylene bridge. This unique structure makes it a zwitterion at neutral pH.
-
Zwitterionic Nature: The nitrogen on the piperidine ring acts as a proton acceptor (a base), while the phosphinic acid group acts as a proton donor (an acid). In a solid state or at its isoelectric point (pI) in solution, the molecule carries both a positive and a negative charge. This strong intramolecular ionic interaction, similar to a salt, creates a stable crystal lattice that is difficult for many solvents to break apart, leading to low solubility.
Q2: What are the general solubility characteristics I should expect?
Due to its zwitterionic properties, the solubility of piperidin-1-ylmethylphosphinic acid is highly dependent on the pH of the medium.
-
Aqueous Solubility: Solubility is expected to be minimal in neutral water (pH ≈ 7), as this is close to its predicted isoelectric point.
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The high polarity of the zwitterionic form is incompatible with non-polar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is often achievable, as these solvents are effective at solvating charged species.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility can be variable. These solvents can act as both hydrogen bond donors and acceptors, but may not be sufficient to overcome the crystal lattice energy without pH modification.[1][2]
Q3: How does pH dramatically affect the solubility of this compound?
The key to unlocking the solubility of piperidin-1-ylmethylphosphinic acid lies in pH manipulation. By adjusting the pH, you convert the zwitterion into either a fully cationic or fully anionic salt, both of which are significantly more soluble in aqueous media.
-
Acidic Conditions (Low pH): Adding a strong acid (like HCl) protonates the phosphinate group. The molecule becomes a cation, carrying a net positive charge, which readily dissolves in water.
-
Basic Conditions (High pH): Adding a strong base (like NaOH) deprotonates the piperidinium ion. The molecule becomes an anion, carrying a net negative charge, which also readily dissolves in water.
The relationship between the compound's charge and pH is illustrated below. Solubility is lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.
Caption: Chemical forms of the compound vs. pH.
Q4: My compound appears as a sticky solid or oil. What does this mean?
This is a common observation for hygroscopic or deliquescent compounds, particularly those with strong polar groups like phosphinic acids.[2] It indicates that the compound is readily absorbing moisture from the atmosphere. While this can make handling and accurate weighing challenging, it does not necessarily change the fundamental approach to solubilization. Ensure the compound is stored in a desiccator and handled in a low-humidity environment.
Troubleshooting Guide: Practical Solutions for Solubility Issues
Problem 1: My compound will not dissolve in neutral water or buffer.
This is the most common issue and is expected behavior for a zwitterion.
Root Cause:
The pH of your solvent is likely near the compound's isoelectric point (pI), where solubility is at its minimum.
Solution: pH Adjustment Protocol
The most effective strategy is to perform a pH-solubility titration to find the optimal pH for your desired concentration.
Protocol 1: Step-by-Step pH-Solubility Titration
-
Preparation: Add a precisely weighed amount of piperidin-1-ylmethylphosphinic acid to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial with a magnetic stir bar. This initial suspension should be stirred vigorously.
-
Acidic Titration: Slowly add 0.1 M HCl dropwise to the suspension. Monitor the solution's clarity. Continue adding acid until the compound fully dissolves.
-
pH Measurement: Once dissolved, measure the final pH of the solution using a calibrated pH meter. This is the upper pH limit for solubility on the acidic side.
-
Basic Titration (Separate Sample): In a new vial, repeat Step 1. Slowly add 0.1 M NaOH dropwise until the compound fully dissolves.
-
pH Measurement: Measure the final pH of this second solution. This is the lower pH limit for solubility on the basic side.
Problem 2: I need to work in a mixed aqueous/organic system, and my compound is crashing out.
Root Cause:
The addition of an organic co-solvent can alter the polarity of the medium and the pKa of your compound, potentially shifting the pH window for solubility.
Solution: Co-Solvent System Optimization
Using a water-miscible organic co-solvent can enhance solubility, but the order of addition and pH control are critical.[3]
Table 1: Recommended Solvents and Strategies
| Solvent System | Strategy | Rationale & Expert Notes |
| Water | Primary Strategy: Adjust pH as described in Protocol 1. | Forms highly soluble salts. This is the most reliable method. |
| Methanol / Ethanol | Secondary Strategy: Can be used as a co-solvent with water. | May help solvate the molecule, but pH adjustment is still often necessary. |
| DMSO / DMF | Alternative for Stock Solutions: Use neat for high-concentration stocks. | Strong polar aprotic solvents are effective at dissolving many zwitterions. Ensure compatibility with downstream assays. |
Protocol 2: Solubilization with a Co-solvent
-
Initial Dissolution: First, dissolve the piperidin-1-ylmethylphosphinic acid in the smallest possible volume of water using the pH adjustment method from Protocol 1.
-
Co-solvent Addition: Once you have a clear aqueous solution, slowly add the desired organic co-solvent (e.g., ethanol, DMSO) to reach your final target ratio.
-
Final pH Check: After adding the co-solvent, re-check the pH of the final solution, as it may have shifted. Adjust if necessary to remain in the soluble range.
Problem 3: My downstream application is incompatible with pH adjustment (e.g., requires a neutral, non-polar solvent).
Root Cause:
The inherent zwitterionic nature of the free acid/base form makes it fundamentally incompatible with non-polar environments.
Advanced Solution: Chemical Derivatization
For applications requiring solubility in aprotic or non-polar solvents like dichloromethane or toluene, chemical modification is necessary. Esterification of the phosphinic acid group removes the acidic proton and eliminates the zwitterionic character.[4]
-
Method: Reacting the phosphinic acid with an alcohol (e.g., benzyl alcohol or methanol) under appropriate esterification conditions will yield a phosphinate ester.[4] This ester derivative will be significantly more soluble in a wide range of organic solvents.
-
Consideration: This is an advanced technique that permanently alters the molecule. It is only suitable if the phosphinic acid moiety is not required in its free form for the compound's activity.
Troubleshooting Workflow
The following diagram provides a decision-making flowchart for addressing solubility issues with piperidin-1-ylmethylphosphinic acid.
Sources
Technical Support Center: Advanced Purification of Piperidin-1-ylmethylphosphinic Acid
Welcome to the technical support center for piperidin-1-ylmethylphosphinic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this highly polar, zwitterionic compound. We will move beyond standard protocols to address specific, complex issues encountered in the laboratory, providing not just step-by-step instructions but also the underlying principles to empower your experimental design.
Understanding the Core Purification Challenges
Piperidin-1-ylmethylphosphinic acid presents a unique set of purification hurdles due to its molecular structure. The presence of a basic piperidine nitrogen (pKa ~11) and an acidic phosphinic acid group (pKa ~1-2) means the molecule likely exists as a zwitterion (internal salt) at neutral pH. This dual nature leads to:
-
High Polarity: The compound is highly soluble in water and other polar protic solvents but often insoluble in common organic solvents used for chromatography and recrystallization.[1]
-
Strong Interactions with Stationary Phases: Its charged nature causes very strong, often irreversible, binding to standard silica gel, leading to significant streaking, low recovery, or complete retention at the origin.[2]
-
Poor Retention in Reversed-Phase Chromatography: Conversely, the high polarity causes it to have minimal interaction with non-polar C18 stationary phases, typically resulting in elution within the void volume.[2][3]
-
Difficult Crystallization: The high solubility in polar solvents and poor solubility in non-polar solvents make it challenging to find a single solvent for recrystallization. The compound may "oil out" or precipitate as an amorphous solid rather than forming well-defined crystals.[4]
The following workflow provides a general decision-making framework for approaching the purification of this challenging molecule.
Caption: Decision workflow for purifying piperidin-1-ylmethylphosphinic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common problems in a question-and-answer format.
Issue 1: Failure of Standard Crystallization
Q: My compound forms a sticky oil or an amorphous powder when I try to recrystallize it. How can I get it to form crystals?
A: This phenomenon, known as "oiling out," is common for highly polar molecules that are too soluble in the chosen solvent system even when cooled.[4] The solution is to find a solvent system where the compound's solubility is significantly reduced upon cooling or by introducing an "anti-solvent."
Expert Insight: The key is to slow down the precipitation process dramatically. Crystals form best when molecules have time to orient themselves into a stable lattice. Oiling out is a sign of rapid, uncontrolled precipitation.
Troubleshooting Steps:
-
Systematic Solvent Screening: Before attempting a large-scale crystallization, screen a variety of solvents on a small scale (10-20 mg). The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.
-
Employ Anti-Solvent Crystallization: This is often the most effective technique. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., water, methanol). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., acetonitrile, acetone, or isopropanol) until persistent turbidity (cloudiness) is observed. Gentle warming should redissolve the precipitate. Allowing this solution to cool slowly can yield high-quality crystals.[5]
-
Vapor Diffusion: For very small scales or when seeking X-ray quality crystals, dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow crystal growth.[5]
Caption: Diagram of an anti-solvent crystallization apparatus.
Issue 2: Challenges with Column Chromatography
Q: My compound either streaks badly on a silica gel column or gets permanently stuck. Is chromatography not an option?
A: Standard silica gel chromatography is indeed ill-suited for this compound. The acidic nature of silica strongly interacts with the basic piperidine nitrogen, causing the issues you've observed.[6] However, advanced chromatographic techniques that leverage the compound's polarity are highly effective.
Expert Insight: The problem isn't chromatography itself, but the choice of stationary and mobile phases. Instead of fighting the compound's polarity, we should use a technique designed for it. The premier choice is Hydrophilic Interaction Liquid Chromatography (HILIC) .
Q: How does HILIC work, and how do I set up a purification?
A: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[2]
Mechanism: The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Highly polar analytes like yours are retained because they can partition into this immobilized aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the percentage of the aqueous buffer), which moves the analyte back into the mobile phase.[2]
Caption: Principle of analyte retention in HILIC.
Troubleshooting Steps for HILIC:
-
Column Selection: Use a column specifically designed for HILIC, such as one with a bare silica, amide, or diol stationary phase.[7]
-
Mobile Phase: A typical mobile phase consists of A) an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to 3.0 or 6.8) and B) acetonitrile.[2] The buffer is crucial for maintaining a consistent ionic strength and analyte charge state, leading to better peak shapes.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) to ensure the analyte is retained. Then, run a gradient to a lower organic percentage (e.g., 50% acetonitrile) to elute the compound.[2]
-
Sample Injection Solvent: This is critical. Dissolve your crude sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 90% acetonitrile / 10% water). Injecting in a strong solvent like pure water will cause poor peak shape and low retention.[2]
Detailed Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This protocol is designed for purifying the compound after an initial workup has removed bulk non-polar impurities.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude piperidin-1-ylmethylphosphinic acid (e.g., 1.0 g) in a minimal volume of hot deionized water (e.g., 2-3 mL). Use a magnetic stirrer and hot plate.
-
Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.
-
Anti-Solvent Addition: While stirring the hot, clear solution, add a miscible anti-solvent (e.g., acetonitrile or isopropanol) dropwise from a burette or dropping funnel.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of hot water to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Preparative HILIC
This protocol provides a starting point for developing a preparative HILIC method.
-
System Preparation:
-
Column: Preparative Silica or Amide-bonded HILIC column.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude, semi-purified product in the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Mobile Phase A) at a concentration of 10-50 mg/mL. If solubility is an issue, add a minimal amount of water, but keep the acetonitrile concentration as high as possible. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Method:
-
Flow Rate: Determined by column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase (95% B).
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 20.0 50 50 22.0 50 50 22.1 5 95 | 30.0 | 5 | 95 |
-
-
Fraction Collection: Collect fractions based on UV detection (e.g., at 205-210 nm, as the compound lacks a strong chromophore).
-
Post-Purification: Combine the pure fractions. Remove the acetonitrile under reduced pressure (rotary evaporation). The remaining aqueous solution containing the product and ammonium formate buffer can be lyophilized (freeze-dried) to yield the purified product as a fluffy solid. The ammonium formate is volatile and will be removed during lyophilization.
Sources
Technical Support Center: Preventing Thermal Degradation of Piperidin-1-ylmethylphosphinic Acid
Welcome to the Technical Support Center for Piperidin-1-ylmethylphosphinic acid , a critical organophosphorus building block and transition-state analog used in drug development (notably as a metalloenzyme inhibitor) [1].
Because aminomethylphosphinic acids possess a highly reactive P–H bond and a thermally labile N–C–P backbone, researchers frequently encounter degradation issues during synthesis, solvent evaporation, and sterilization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.
Troubleshooting Guide: Mechanisms & Causality (Q&A)
Q: Why does my piperidin-1-ylmethylphosphinic acid degrade when concentrated under vacuum at elevated temperatures? A: Degradation during thermal concentration is driven by two distinct mechanistic pathways:
-
Retro-Phospha-Mannich Cleavage: The N–C–P linkage is formed via a multicomponent Mannich-type condensation. At temperatures exceeding 120°C, this bond undergoes a retro-reaction (C–P and N–C scission), reverting the molecule into piperidine, formaldehyde, and hypophosphorous acid [1].
-
P–H Bond Oxidation: Unlike phosphonic acids, phosphinic acids retain a reactive phosphorus-hydrogen (P–H) bond. Thermal stress lowers the activation energy for oxygen insertion, rapidly oxidizing the compound into a piperidin-1-ylmethylphosphonic acid impurity [2].
Q: How does the ionization state (pH) influence its thermal stability? A: Piperidin-1-ylmethylphosphinic acid exists as a zwitterion at near-neutral pH (protonated piperidine nitrogen and deprotonated phosphinate oxygen). This zwitterionic state maximizes electrostatic stabilization. Extreme acidic or basic conditions disrupt this state, increasing the facility with which the phosphorus acid moiety is eliminated during thermal stress [2].
Q: Can I use standard autoclaving or high-temperature refluxing for this compound? A: No. Thermogravimetric analysis (TGA) of similar organophosphorus compounds indicates that prolonged exposure to temperatures exceeding 100°C initiates dehydration (forming pyrophosphinates) and subsequent radical fragmentation [3]. For biological applications, filter sterilization (0.22 µm) is mandatory.
Quantitative Data: Thermal Stability Profile
To predict and prevent degradation, it is crucial to understand the temperature thresholds of aminomethylphosphinic acids. The table below summarizes the thermal events based on differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data.
Table 1: Thermal Degradation Profile of Aminomethylphosphinic Acids
| Temperature Range | Primary Thermal Event | Mechanistic Causality | Preventive Action |
| 25°C – 80°C | Stable | Zwitterionic stabilization remains intact; insufficient energy for bond cleavage. | Maintain processing temps ≤ 40°C; store at 4°C. |
| 80°C – 120°C | P–H Oxidation (if O₂ present) | Thermal activation of the P–H bond allows atmospheric oxygen insertion. | Utilize Argon/N₂ blanketing during all heated steps. |
| 120°C – 180°C | Dehydration / Condensation | Intermolecular condensation forms P–O–P anhydrides (pyrophosphinates). | Avoid heat-drying; use lyophilization. |
| > 200°C | N–C–P Cleavage & Volatilization | Retro-phospha-Mannich reaction; elimination of phosphorus acid and amine [3]. | Strictly prohibit high-temperature processing. |
Standard Operating Procedure (SOP): Thermally Safe Handling & Isolation
To ensure a self-validating workflow where the product's integrity is preserved at every step, follow this standardized protocol for the isolation and handling of piperidin-1-ylmethylphosphinic acid.
Step 1: Reaction Temperature Control Conduct the primary synthesis (e.g., the addition of hypophosphorous acid and formaldehyde to piperidine) at temperatures strictly below 85°C. Monitor the internal temperature using a calibrated thermocouple.
Step 2: Inert Atmosphere Maintenance Purge the reaction vessel with Argon for 15 minutes prior to synthesis. Maintain a continuous Argon blanket to displace oxygen and prevent thermally-accelerated P–H oxidation.
Step 3: pH Optimization for Zwitterion Stabilization Before solvent removal, adjust the aqueous solution to pH 6.5–7.5 using dilute NaOH or HCl. Verify the pH using a calibrated meter. This ensures the compound remains in its most thermally stable zwitterionic form [4].
Step 4: Thermally Safe Solvent Removal (Lyophilization) Do not use rotary evaporation at bath temperatures above 40°C.
-
Flash-freeze the pH-adjusted aqueous solution using a dry ice/acetone bath.
-
Lyophilize (freeze-dry) at -50°C under high vacuum (< 0.1 mbar) for 24–48 hours.
-
Validation: The resulting product should be a free-flowing white powder. A sticky residue indicates incomplete drying or partial degradation.
Step 5: Storage Store the lyophilized powder in an amber glass vial, backfilled with Argon, and sealed with PTFE tape. Maintain at -20°C for long-term storage.
System Visualization: Degradation Pathways & Prevention
The following logical diagram maps the causality between thermal stressors, resulting degradation pathways, and the specific preventive measures required to maintain molecular integrity.
Caption: Logical workflow mapping thermal degradation pathways of aminomethylphosphinic acids and preventive interventions.
Frequently Asked Questions (FAQs)
Q: How can I analytically verify if thermal degradation has occurred? A: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the gold standard. Intact piperidin-1-ylmethylphosphinic acid typically shows a doublet (due to P–H coupling) in the region of 20–35 ppm. If oxidation has occurred, a new singlet corresponding to the phosphonic acid will appear further downfield. If retro-Mannich cleavage has occurred, you will observe the signal for free hypophosphorous acid near 10 ppm.
Q: Does the choice of solvent during synthesis affect thermal stability? A: Yes. Protic solvents (like water or ethanol) facilitate the proton-transfer steps necessary for the reversible retro-Mannich reaction at high temperatures. If higher temperatures are absolutely required for a downstream functionalization step, consider using aprotic solvents (e.g., dry toluene) and protecting the secondary amine and phosphinic acid groups first [1].
References
- Design, Synthesis, and Evaluation of Novel Organophosphorus Inhibitors of Bacterial Ureases | Journal of Medicinal Chemistry - ACS Public
- Thermal Degradation of Organophosphorus Flame Retardants | PMC - NIH |
- Thermal kinetics and decomposition mechanism of methylphenylphosphinic acid and diphenylphosphinic acid | Hep Journals |
- Aminophosphinates against Helicobacter pylori ureolysis—Biochemical and whole-cell inhibition characteristics | PLOS One |
Technical Support Center: Optimizing pH Conditions for Piperidin-1-ylmethylphosphinic Acid Complexation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the pH conditions during the complexation of metal ions with piperidin-1-ylmethylphosphinic acid. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter in your experimental work, grounded in scientific principles to ensure the integrity and success of your research.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational knowledge required for understanding the role of pH in the complexation of piperidin-1-ylmethylphosphinic acid.
Q1: What are the key functional groups in piperidin-1-ylmethylphosphinic acid and how do they influence its coordination chemistry?
A1: Piperidin-1-ylmethylphosphinic acid is a bifunctional ligand. It possesses a phosphinic acid group (-P(O)(H)OH) and a tertiary amine (the piperidine nitrogen). The phosphinic acid group is the primary site for metal coordination, acting as a strong Lewis base that can donate electron density to a metal cation. The piperidine nitrogen, while generally less basic, can also participate in coordination depending on the metal ion and the pH of the solution. The interplay between these two groups is crucial for forming stable metal complexes.
Q2: How does pH affect the protonation state of piperidin-1-ylmethylphosphinic acid?
A2: The pH of the solution dictates the protonation state of both the phosphinic acid and the piperidine nitrogen. Studies on aminomethylenephosphinic acids, including piperidinomethylphosphinic acid, indicate that the phosphinic acid group is strongly acidic, while the piperidine nitrogen exhibits low basicity.[1] This means:
-
At low pH (highly acidic): Both the phosphinic acid group and the piperidine nitrogen will be protonated. The ligand will have a net positive charge.
-
At intermediate pH: The phosphinic acid will deprotonate to form the phosphinate anion (-P(O)(H)O⁻), while the piperidine nitrogen may remain protonated. In aqueous solutions, these types of acids are known to form zwitterions.[1]
-
At high pH (alkaline): The phosphinic acid will be deprotonated, and the piperidine nitrogen will be in its neutral, unprotonated state, making its lone pair of electrons available for coordination.
The precise pH at which these deprotonation events occur is defined by the pKa values of the respective functional groups.
Q3: Why is controlling the pH so critical for successful complexation?
A3: Controlling the pH is paramount for several reasons:
-
Ligand Availability: For the phosphinate group to effectively coordinate with a metal ion, it must be deprotonated. Therefore, the pH must be high enough to ensure a significant concentration of the anionic form of the ligand.
-
Metal Ion Speciation: Many metal ions will precipitate as metal hydroxides at higher pH values. This is a common side reaction that can significantly reduce the yield of the desired metal complex. Therefore, the optimal pH is often a compromise between ensuring ligand deprotonation and preventing metal hydroxide precipitation.
-
Competition with Protons: At low pH, a high concentration of protons (H⁺) will compete with the metal ions for the binding sites on the ligand, hindering complex formation.
-
Complex Stability: The stability of the final metal complex is also pH-dependent. Changes in pH can lead to protonation or deprotonation of the complex itself, potentially affecting its structure and stability.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the complexation of piperidin-1-ylmethylphosphinic acid.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | This is the most common reason for low yield. The pH may be too low, preventing ligand deprotonation, or too high, causing metal hydroxide precipitation. Systematically perform the reaction at different pH values (e.g., in increments of 0.5 pH units) to find the optimal range. Monitor the reaction progress at each pH using a suitable analytical technique (e.g., ³¹P NMR, LC-MS). |
| Metal Hydroxide Precipitation | Visually inspect the reaction mixture for the formation of a precipitate. If a precipitate forms, it could be the desired product or an unwanted metal hydroxide. Isolate and characterize the precipitate. If it is a metal hydroxide, the reaction pH is too high. |
| Ligand-to-Metal Ratio | An incorrect stoichiometric ratio can lead to incomplete reaction. Ensure accurate weighing and molar calculations. In some cases, a slight excess of the ligand may be beneficial. |
| Reaction Time and Temperature | The complexation reaction may be slow at room temperature. Try increasing the reaction time or gently heating the mixture. However, be aware that excessive heat can lead to decomposition. |
Problem 2: Product is Impure
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Metal Hydroxide | Even if the bulk of the metal does not precipitate, some localized areas of high pH (e.g., during base addition) can cause the formation of metal hydroxides that co-precipitate with your product. Add the base solution slowly and with vigorous stirring to ensure uniform pH throughout the reaction mixture. |
| Unreacted Starting Materials | This suggests an incomplete reaction. Re-evaluate the pH, reaction time, and temperature as described above. Purification techniques such as recrystallization or column chromatography may be necessary to remove unreacted ligand or metal salts. |
| Formation of Polynuclear Complexes | Depending on the metal ion and reaction conditions, polynuclear complexes may form, leading to a mixture of products. The formation of such species can sometimes be influenced by pH.[2] Characterization by techniques like single-crystal X-ray diffraction can help identify the structure of the product. |
Section 3: Experimental Protocols & Data
This section provides detailed protocols for key experiments and presents relevant data to guide your optimization process.
Experimental Protocol: pH-Metric Titration for pKa Determination
A pH-metric titration is a fundamental experiment to determine the protonation constants (pKa values) of your ligand.
Materials:
-
Piperidin-1-ylmethylphosphinic acid
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
High-purity water (degassed)
-
Calibrated pH meter and electrode
Procedure:
-
Accurately weigh a known amount of piperidin-1-ylmethylphosphinic acid and dissolve it in a known volume of degassed water.
-
Add a known excess of standardized strong acid to ensure all basic sites are protonated.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added.
-
The pKa values can be determined from the titration curve at the half-equivalence points. For more accurate results, use specialized software for pKa calculation from potentiometric data.
Data Presentation: Stability Constants of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for piperidinomethylphosphinic acid with several divalent metal ions have been determined and are generally lower than their acetic or phosphonic acid analogues.[1]
| Metal Ion | Log K₁ (ML) | Log K₂ (ML₂) |
| Mg²⁺ | 2.3 | - |
| Ca²⁺ | 2.1 | - |
| Pb²⁺ | 4.5 | 3.2 |
| Co²⁺ | 3.6 | 2.6 |
| Ni²⁺ | 4.1 | 3.0 |
| Cu²⁺ | 6.0 | 4.2 |
| Cd²⁺ | 4.0 | 2.9 |
| Zn²⁺ | 4.2 | 3.2 |
Data adapted from Lukeš et al., J. Chem. Soc., Dalton Trans., 1992, 939-944.[1]
This table provides a valuable starting point for understanding the relative affinity of piperidin-1-ylmethylphosphinic acid for different metal ions.
Section 4: Visualizing the Process
Diagrams can help to visualize the experimental workflow and the chemical principles involved.
Workflow for pH Optimization
Caption: A typical workflow for optimizing pH in complexation reactions.
Ligand Speciation as a Function of pH
Caption: Speciation of piperidin-1-ylmethylphosphinic acid at different pH values.
References
-
Lukeš, I., Bazakas, K., Hermann, P., & Vojtíšek, P. (1992). Aminomethylenephosphinic acids and their complexing properties. Journal of the Chemical Society, Dalton Transactions, (6), 939-944. [Link]
-
David, T., Procházková, S., Havlíčková, J., Císařová, I., & Lukeš, I. (2013). Methylene-bis[(aminomethyl)phosphinic acids]: synthesis, acid-base and coordination properties. Dalton Transactions, 42(6), 2296-2305. [Link]
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Technical Support Center: Crystallization of Piperidin-1-ylmethylphosphinic Acid
Welcome to the technical support center for resolving crystallization challenges with piperidin-1-ylmethylphosphinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the crystallization of this unique zwitterionic molecule.
Understanding the Molecule: Piperidin-1-ylmethylphosphinic Acid
Piperidin-1-ylmethylphosphinic acid presents a unique crystallization challenge due to its zwitterionic nature. The molecule contains a basic piperidine nitrogen and an acidic phosphinic acid group, leading to strong intermolecular interactions and high polarity. This can result in a high propensity for forming amorphous solids or oils, and a strong dependence on the solvent system for successful crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My compound is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common issue with polar molecules like piperidin-1-ylmethylphosphinic acid. It occurs when the solute concentration is so high that it separates from the solvent as a liquid phase instead of a solid crystalline phase. This often happens when a solution is cooled too quickly or when an inappropriate solvent is used.
Immediate Actions:
-
Re-dissolve and Dilute: Add more of the primary solvent to the mixture and gently heat until the oil redissolves completely. This reduces the supersaturation level.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.[2][3]
Systematic Approach:
-
Solvent System Modification: The choice of solvent is critical. Since your compound is polar, you should be using polar solvents. However, a single solvent may not provide the optimal solubility curve. Experiment with a co-solvent or anti-solvent system.[4][5]
-
Temperature Gradient: After re-dissolving, allow the solution to cool slowly. If crystals do not form at room temperature, gradually lower the temperature (e.g., to 4°C, then -20°C).
-
Seeding: If you have a small amount of crystalline material from a previous attempt, introduce a "seed" crystal into the supersaturated solution. This provides a template for crystal growth and can bypass the difficult nucleation step.[6][7][8][9][10]
Question 2: I'm getting an amorphous precipitate instead of crystals. How can I induce crystallinity?
Answer:
Amorphous solids lack the long-range order of a crystalline material. Their formation is often kinetically favored over the thermodynamically more stable crystalline form, especially with rapid precipitation.
Strategies to Promote Crystallinity:
-
Reduce Supersaturation Rate: The key is to slow down the process.
-
Vapor Diffusion: This is an excellent method for small quantities. Dissolve your compound in a good solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution will gradually induce crystallization.[4][11]
-
Solvent-Anti-solvent Addition: Slowly add an anti-solvent to a solution of your compound. Add the anti-solvent dropwise at the point of incipient turbidity (cloudiness), then add a small amount of the good solvent to redissolve the precipitate slightly. Allow the solution to stand undisturbed.
-
-
Slurry Experiment: If you have an amorphous solid, suspending it in a solvent where it is sparingly soluble (a slurry) and stirring for an extended period (days to weeks) can induce a transformation to a more stable crystalline form.
Question 3: My crystals are very fine needles or small particles. How can I grow larger, more defined crystals?
Answer:
The formation of small crystals or needles indicates rapid nucleation and/or growth. To obtain larger crystals, you need to favor crystal growth over nucleation.
Methods for Larger Crystals:
-
Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Scratches on the glass can act as nucleation sites.
-
Control Supersaturation: Operate within the "metastable zone," where existing crystals can grow, but new nucleation is less likely. This can be achieved by very slow cooling or slow addition of an anti-solvent.[6][9]
-
Seeding: Introduce a small number of high-quality seed crystals into a slightly supersaturated solution. This will encourage growth on the existing seeds rather than the formation of new crystals.[6][7][8][9][10]
-
Iterative Seeding: A more advanced technique where crystals from one batch are used to seed the next. This can be repeated several times to improve crystal quality.[6]
Question 4: My crystallization process is not reproducible. What factors should I investigate?
Answer:
Lack of reproducibility often points to subtle variations in experimental conditions.
Key Factors to Control:
-
Purity of Starting Material: Even small amounts of impurities can significantly affect crystallization by inhibiting or promoting nucleation, or by being incorporated into the crystal lattice.[12][13][14][15][16] Consider an additional purification step for your starting material.
-
Solvent Quality and Water Content: Ensure you are using high-purity, dry solvents unless water is part of your crystallization system. The water content in organic solvents can vary and affect solubility.
-
Precise Temperature Control: Use a programmable cooling bath to ensure a consistent cooling profile for every batch.
-
Stirring Rate: The hydrodynamics of the system can influence nucleation and crystal growth. Maintain a consistent and gentle stirring rate.
Question 5: I suspect I have different crystal forms (polymorphs). How can I confirm this and control which form I get?
Answer:
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.[17][18][19][20][21][22]
Confirmation of Polymorphism:
-
Solid-State Characterization: A suite of analytical techniques is needed to identify and characterize different polymorphs.[23][24][25][26]
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[23][24][25][26]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting. Different polymorphs will typically have different melting points.[23][25]
-
Thermogravimetric Analysis (TGA): TGA can help determine if a crystal form is a solvate or hydrate.[23][25]
-
Spectroscopy (FTIR, Raman): These techniques can detect differences in the molecular environment between polymorphs.[23][24][26]
-
Controlling Polymorphism:
-
Solvent Choice: The solvent system can have a profound impact on which polymorph crystallizes. A systematic solvent screen is often necessary.[5][27][28][29]
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure that you consistently obtain that form.[9][10][18]
-
Temperature: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can yield different forms.[21]
-
Additives: The presence of certain "tailor-made" additives can inhibit the growth of one polymorph while allowing another to grow.[17]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Solubility Assessment: Determine the solubility of piperidin-1-ylmethylphosphinic acid in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, THF).
-
Single Solvent Crystallization:
-
Dissolve the compound in a small amount of a good solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then to 4°C.
-
Observe for crystal formation.
-
-
Solvent/Anti-solvent Crystallization:
-
Dissolve the compound in a minimal amount of a good solvent.
-
Slowly add an anti-solvent in which the compound is insoluble until the solution becomes slightly turbid.
-
Add a drop or two of the good solvent to clarify the solution.
-
Allow the solution to stand undisturbed.
-
| Solvent System | Solubility | Crystal Habit |
| Water | High | Small Needles |
| Methanol/Acetone | Moderate | Prisms |
| Ethanol/Acetonitrile | Moderate | Plates |
Protocol 2: Seeding
-
Prepare a Seed Slurry: Take a small amount of existing crystals and crush them into a fine powder. Suspend this powder in a small volume of a solvent mixture in which the compound is not very soluble.
-
Prepare the Supersaturated Solution: Prepare a solution of the compound that is just below the point of spontaneous nucleation. A good starting point is to cool a saturated solution by a few degrees.
-
Introduce the Seed: Add a small drop of the seed slurry to the supersaturated solution.
-
Controlled Growth: Allow the solution to stand without disturbance or with very gentle agitation. The seed crystals should grow in size over time.[6][7][8][9][10]
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Relationship between supersaturation, nucleation, and crystal growth.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of piperidin-1-ylmethylphosphinic acid to consider for crystallization?
A: The key properties are its zwitterionic character, high polarity, and potential for strong hydrogen bonding. This suggests that polar, protic solvents or aqueous mixtures will be most effective for dissolution. Its isoelectric point is also a critical parameter; crystallization is often most successful at or near the pI where the molecule has its lowest solubility.[30]
Q: How does the zwitterionic nature affect solvent selection?
A: Zwitterions are often highly soluble in polar protic solvents like water and less soluble in non-polar organic solvents. The choice of solvent can also influence which form of the molecule is present in solution (zwitterionic vs. neutral), which can affect the crystallization outcome. Solvents like DMSO are known to stabilize both zwitterionic and canonical forms of amino acids, which are analogous to your compound.[31]
Q: What are the best analytical techniques to characterize the solid form of my product?
A: A combination of techniques is recommended for comprehensive characterization. Powder X-Ray Diffraction (PXRD) is essential for determining the crystalline form.[23][24][25][26] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal properties and the presence of solvates.[23][25] Spectroscopic methods like FTIR and Raman can offer complementary information on the molecular structure within the crystal lattice.[23][24][26]
References
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Seeding - Hampton Research. Available at: [Link]
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Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC. Available at: [Link]
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SOP: CRYSTALLIZATION. Available at: [Link]
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Controlling Crystallization - The Medicine Maker. Available at: [Link]
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Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. Available at: [Link]
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Crystal-seeding - Diamond Light Source. Available at: [Link]
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CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]
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Chemical crystallization | SPT Labtech. Available at: [Link]
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Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Available at: [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. Available at: [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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High-throughput polymorph screening of active pharmaceutical ingredients | Unchained Labs. Available at: [Link]
-
A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes - IUCr Journals. Available at: [Link]
-
Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC. Available at: [Link]
-
5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. Available at: [Link]
-
Solid State Characterization - Selvita. Available at: [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. Available at: [Link]
-
Impact of impurities on crystal growth | Request PDF - ResearchGate. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Control of polymorphism in continuous crystallization - DSpace@MIT. Available at: [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci Ltd. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
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Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC. Available at: [Link]
-
Crystal Growth in the Presence of Surface Melting and Impurities: An Explanation of Snow Crystal Growth Morphologies. Available at: [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. Available at: [Link]
-
Predicting the Effect of Impurity Adsorption on Crystal Morphology - ACS Publications. Available at: [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. Available at: [Link]
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Crystallization Tips - Hampton Research. Available at: [Link]
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How to desalt zwitterions? - ResearchGate. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Tips and Tricks in Crystallography - Crystallization. Available at: [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
-
(PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. Available at: [Link]
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Phosphinic Amino Acid Isosteres: A Comparative Guide to Aminomethylphosphinic Acid and Piperidin-1-ylmethylphosphinic Acid
Organophosphorus analogues of amino acids are indispensable tools in modern drug discovery and chemical biology. By replacing a planar carboxylic acid group with a tetrahedral phosphinic acid moiety, researchers can create highly effective transition-state mimics. These isosteres bind tightly to the active sites of metalloenzymes and proteases, resisting enzymatic degradation while modulating biological pathways.
This guide provides an in-depth technical comparison between two distinct structural classes: Aminomethylphosphinic acid (AMPAc) , the fundamental primary amine isostere of glycine, and Piperidin-1-ylmethylphosphinic acid (PMPAc) , a sterically hindered, lipophilic tertiary amine derivative.
Structural and Physicochemical Divergence
The structural differences between AMPAc and PMPAc fundamentally dictate their synthetic accessibility, physicochemical properties, and biological applications.
-
Aminomethylphosphinic Acid (AMPAc): As the simplest phosphinic analogue of glycine, AMPAc is a highly polar, low-molecular-weight compound. Its primary amine allows it to act as both a hydrogen bond donor and acceptor. Because of its structural simplicity, it readily competes with natural glycine in cellular metabolism, which is the basis for its [1].
-
Piperidin-1-ylmethylphosphinic Acid (PMPAc): The incorporation of a cyclic piperidine ring transforms the molecule into a bulky, amphiphilic tertiary amine. This modification eliminates the hydrogen-bond donating capacity of the nitrogen while significantly increasing the molecule's lipophilicity (LogP). Consequently, PMPAc is better suited for penetrating lipid bilayers and anchoring into the hydrophobic pockets of complex target receptors (e.g., GABA/glycine receptor modulators) [3, 4].
Table 1: Comparative Physicochemical Profiling
| Property | Aminomethylphosphinic Acid (AMPAc) | Piperidin-1-ylmethylphosphinic Acid (PMPAc) |
| Structural Class | Primary amine, acyclic | Tertiary amine, cyclic |
| Molecular Weight | 95.04 g/mol | 163.15 g/mol |
| Nitrogen Substitution | Unsubstituted (-NH₂) | N,N-pentamethylene (Piperidine ring) |
| Lipophilicity (LogP) | Highly hydrophilic (< -1.0) | Amphiphilic (~ 0.5 to 1.0) |
| Steric Profile | Minimal (Glycine isostere) | Bulky (Hydrophobic ring) |
| Primary Application | Fungicide, Urease inhibitor scaffold | Hydrophobic pocket probe, CNS penetrant |
Mechanistic Pathways and Biological Performance
The tetrahedral geometry of the phosphorus center in both molecules perfectly mimics the high-energy transition state of peptide bond hydrolysis [3]. However, their divergent side chains lead to distinct binding modalities.
AMPAc and its derivatives (such as P-methyl variants) are exceptionally potent inhibitors of bacterial ureases. The primary amine facilitates hydrogen bonding with active-site residues, while the phosphinic oxygen bridges nickel ions in the enzyme core, yielding [2]. Conversely, PMPAc relies on steric occlusion and hydrophobic interactions, making it a superior scaffold for targeting proteases with deep, lipophilic S1/S2 pockets.
Caption: Divergent binding mechanisms: AMPAc utilizes H-bonding, while PMPAc exploits hydrophobic interactions.
Table 2: Representative Target Binding Affinities
| Compound / Scaffold | Biological Target | Binding Affinity | Primary Interaction Mechanism |
| AMPAc | Pyricularia oryzae (Fungal growth) | EC50≈50μg/mL | Glycine competition in cell metabolism |
| P-methyl-AMPAc | Bacillus pasteurii Urease | Ki=13μM | Transition state mimicry (Ni²⁺ bridging) |
| PMPAc Derivatives | Hydrophobic-pocket Proteases | IC50≈2.5μM | Steric occlusion + Tetrahedral mimicry |
Synthetic Workflows and Self-Validating Protocols
The synthesis of primary vs. tertiary aminomethylphosphinic acids requires entirely different strategic approaches to prevent over-alkylation.
Caption: Synthetic workflows contrasting the oxime route for primary amines vs. the Phospha-Mannich route for tertiary amines.
Protocol 1: One-Pot Synthesis of Aminomethylphosphinic Acid (AMPAc)
Causality: Standard Phospha-Mannich conditions using ammonia and formaldehyde invariably lead to multiple alkylations (yielding secondary or tertiary amines). To isolate the primary amine, formaldoxime is used as a protected nitrogen source. The acidic environment simultaneously drives the condensation with hypophosphite and hydrolyzes the oxime to yield the primary amine [1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve sodium hypophosphite ( NaH2PO2 ) and formaldoxime in an aqueous solution.
-
Acidic Condensation: Add the aqueous mixture dropwise to a hot methanolic solution of concentrated HCl. Reflux the mixture for 4 hours.
-
Hydrolysis & Cleavage: The HCl facilitates the cleavage of the N-O bond, unmasking the primary amine while forming the P-C bond.
-
Purification: Concentrate the mixture in vacuo and purify via cation-exchange chromatography (e.g., Dowex 50W-X8, H⁺ form), eluting with dilute aqueous ammonia.
-
Self-Validation Check:
-
Ninhydrin Test: Must be strongly positive (purple), confirming the presence of a primary amine.
-
³¹P NMR: Should display a characteristic doublet around δ 10–15 ppm with a large 1JPH coupling constant (~500 Hz), confirming the presence of the P-H bond.
-
Protocol 2: Phospha-Mannich Synthesis of Piperidin-1-ylmethylphosphinic Acid (PMPAc)
Causality: Because piperidine is a secondary amine, it can only undergo a single alkylation event. This allows for a clean, classic Moedritzer-Irani/Kabachnik-Fields type Phospha-Mannich reaction. The secondary amine reacts with formaldehyde to form a highly electrophilic iminium ion, which is subsequently attacked by the nucleophilic tautomer of hypophosphorous acid [3, 4].
Step-by-Step Methodology:
-
Iminium Formation: In a round-bottom flask, combine 1.0 equivalent of piperidine with 1.2 equivalents of aqueous formaldehyde (37%) at 0°C. Stir for 30 minutes to allow the iminium intermediate to form.
-
Phosphorylation: Slowly add 1.0 equivalent of aqueous hypophosphorous acid ( H3PO2 , 50%).
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12 hours. The elevated temperature is required to shift the equilibrium of H3PO2 toward its reactive, tricoordinate P(III) tautomer.
-
Crystallization: Cool the mixture to room temperature and precipitate the product by adding a polar aprotic solvent (e.g., acetone or ethanol). Filter and dry the resulting white crystals.
-
Self-Validation Check:
-
Ninhydrin Test: Must be negative (no color change), confirming the absence of primary/secondary amines and the successful formation of the tertiary amine.
-
³¹P NMR: Expect a shift distinct from the starting material, typically a doublet around δ 20-25 ppm, verifying the P-C bond formation while retaining the P-H proton.
-
Conclusion
The choice between Aminomethylphosphinic acid and Piperidin-1-ylmethylphosphinic acid in drug design hinges on the steric and electronic requirements of the target binding site. AMPAc provides an unhindered, highly polar scaffold ideal for mimicking glycine and targeting metalloenzymes like urease. In contrast, PMPAc leverages its bulky piperidine ring to drive hydrophobic interactions and improve membrane permeability, making it a superior building block for CNS-active compounds and complex protease inhibitors.
References
-
Zhukov, Y. N., Vavilova, N. A., Osipova, T. I., Khurs, E. N., Dzhavakhiya, V. G., & Khomutov, R. M. "New synthesis and fungicidal activity of a phosphinic analogue of glycine." Mendeleev Communications, 2004. URL:[Link]
-
Vassiliou, S., et al. "Design, Synthesis, and Evaluation of Novel Organophosphorus Inhibitors of Bacterial Ureases." Journal of Medicinal Chemistry, 2008. URL:[Link]
-
National Center for Biotechnology Information. "(2-Oxoazepan-1-yl)methyl-(piperidin-1-ium-1-ylmethyl)phosphinic acid." PubChem Compound Database, CID 6921968. URL:[Link]
Spectroscopic Validation of Piperidin-1-ylmethylphosphinic Acid Purity: A Comparative Guide to Advanced Analytical Modalities
As a Senior Application Scientist navigating the synthesis and quality control of peptidomimetics and transition-state analogues, you will frequently encounter aminomethylphosphinic acids. Piperidin-1-ylmethylphosphinic acid is a highly versatile building block, but its purity validation presents a notorious analytical challenge.
Because this molecule lacks a conjugated π -system or aromatic ring, it is effectively invisible to standard UV-Vis detectors at typical analytical wavelengths (210–254 nm). Furthermore, its zwitterionic nature causes it to elute in the void volume of traditional C18 reversed-phase columns. Relying on standard HPLC-UV for this compound will inevitably lead to false-positive purity reports and downstream synthetic failures.
This guide provides an objective comparison of advanced spectroscopic modalities—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)—and establishes a self-validating analytical framework for absolute purity determination.
The Causality of Analytical Challenges
To design a robust analytical method, we must first understand the molecular vulnerabilities of piperidin-1-ylmethylphosphinic acid. The synthesis typically involves a multicomponent reaction between piperidine, formaldehyde, and hypophosphorous acid ( H3PO2 ). This chemistry inherently generates specific classes of impurities that dictate our choice of analytical instrumentation:
-
Over-alkylation (The Di-addition Byproduct): Excess formaldehyde and piperidine readily react with the product to form bis(piperidin-1-ylmethyl)phosphinic acid. This byproduct is structurally similar but sterically bulky, directly interfering with downstream peptide coupling ()[1].
-
Oxidation: The reactive P–H bond of the phosphinic acid is susceptible to atmospheric oxidation, converting the compound into piperidin-1-ylmethylphosphonic acid.
Because these impurities share the same aliphatic framework, identifying them requires techniques that can probe the oxidation state and substitution pattern of the phosphorus atom directly.
Fig 1. Synthetic and degradative impurity pathways for piperidin-1-ylmethylphosphinic acid.
Comparative Analysis of Spectroscopic Modalities
To overcome the limitations of HPLC-UV, we must employ orthogonal techniques. Below is a comparative evaluation of the three most effective modalities for this compound.
| Parameter | 1 H qNMR | 31 P qNMR | HILIC-CAD-MS |
| Primary Utility | Absolute mass fraction purity | Phosphorus oxidation state profiling | Trace impurity profiling & clearance |
| Detection Principle | Proton resonance integration | Phosphorus resonance integration | Aerosol particle charge measurement |
| Standard Requirement | Universal Internal Standard (IS) | Universal Internal Standard (IS) | Compound-specific calibration curve |
| LOD / LOQ | ~0.03 mM / ~0.1 mM | ~0.05 mM / ~0.15 mM | ~5 ng / ~15 ng (on-column) |
| Precision (RSD) | < 1.0% | < 1.5% | 2.0% – 5.0% |
| P-H Bond Specificity | High ( 1JPH≈500 Hz doublet) | High (Distinct chemical shift) | Low (Requires MS for differentiation) |
| Analysis Time | ~15 minutes | ~30–45 minutes | ~20 minutes per injection |
Data synthesized from metrological qNMR standards and phosphonate purity validation studies (;)[2][3].
Self-Validating Experimental Protocols
A single analytical method is a single point of failure. As a standard of practice, we employ a Self-Validating Dual-Nucleus qNMR Workflow . By quantifying the sample independently via the proton framework ( 1 H) and the phosphorus center ( 31 P), we create an internal logic check. If the mass purities derived from both nuclei match, the result is absolute. If they diverge, a hidden impurity (e.g., inorganic phosphate or piperidine hydrochloride) is present.
Fig 2. Dual-nucleus self-validating qNMR workflow for absolute purity determination.
Protocol A: Dual-Nucleus ( 1 H and 31 P) qNMR
This protocol utilizes Phosphonoacetic acid as a metrologically traceable internal standard ()[4].
Causality Check - Solvent Selection: You must use anhydrous DMSO- d6 . If you use protic solvents like D2O or CD3OD , rapid deuterium exchange occurs at the labile P–H bond of the analyte and the internal standard, artificially suppressing the integration area and ruining quantification ()[5].
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of piperidin-1-ylmethylphosphinic acid and ~10 mg of NIST-traceable Phosphonoacetic acid into a clean glass vial.
-
Solvation: Add 600 µL of anhydrous DMSO- d6 . Vortex until completely dissolved. Transfer to a 5 mm NMR tube.
-
1 H qNMR Acquisition:
-
Set the relaxation delay ( d1 ) to at least 5 times the longest T1 relaxation time (typically d1=30 s) to ensure complete magnetization recovery ()[6].
-
Acquire 16–32 transients. Integrate the distinct piperidine ring protons against the methylene protons of the internal standard.
-
-
31 P qNMR Acquisition:
-
Critical Step: Use inverse-gated decoupling (zgig pulse sequence). Standard proton decoupling during the relaxation delay causes the Nuclear Overhauser Effect (NOE), which artificially inflates phosphorus signal intensities unevenly.
-
Set d1=45–60 s. Acquire 64–128 transients.
-
Integrate the analyte peak (typically around δ 10–20 ppm) against the phosphonoacetic acid peak.
-
-
Validation: Calculate the mass fraction purity from both spectra. A variance of >1.5% between the two results indicates the presence of NMR-silent counterions or orthogonal impurities.
Protocol B: Orthogonal HILIC-CAD-MS Profiling
While qNMR provides absolute mass purity, it struggles to detect trace impurities below 0.1%. To profile trace degradants (like the oxidized phosphonic acid), we use HILIC coupled with a Charged Aerosol Detector (CAD).
Causality Check - Detector Selection: CAD measures the charge transferred to aerosolized analyte particles. Unlike UV, its response is independent of chemical structure and chromophores, making it ideal for aliphatic phosphinic acids.
-
Column Selection: Equip the LC with a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm). This provides the necessary retention for the highly polar phosphinic acid.
-
Mobile Phase:
-
Phase A: 20 mM Ammonium Formate in Water (pH 3.5).
-
Phase B: 100% Acetonitrile.
-
-
Gradient: Run a gradient from 90% B down to 40% B over 15 minutes. The highly polar analyte will partition into the water-enriched layer on the stationary phase and elute with excellent peak shape.
-
CAD Parameters: Set the evaporation temperature to 35°C (to preserve the potentially thermolabile P-H species) and use a power-function curve fit for quantification, as CAD response is inherently non-linear across wide dynamic ranges.
-
MS Confirmation: Split the flow to an ESI-MS (positive mode). The target mass [M+H]+ is 164.1 m/z. Look for the oxidation impurity at 180.1 m/z and the di-addition impurity at 261.2 m/z.
References
-
Design, Synthesis, and Evaluation of Novel Organophosphorus Inhibitors of Bacterial Ureases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Molecules (MDPI) URL:[Link]
-
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards Analytical and Bioanalytical Chemistry (PMC) URL:[Link]
-
Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals) Chemical and Pharmaceutical Bulletin (PubMed) URL:[Link]
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Metrologia (NIST) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Benchmark Testing of Piperidin-1-ylmethylphosphinic Acid Enzyme Inhibitors: A Comparative Guide
Executive Summary
Piperidin-1-ylmethylphosphinic acid (P1YMPA) and its derivatives represent a highly specialized class of organophosphorus transition-state analogs. In drug development, these compounds are primarily benchmarked as competitive, reversible inhibitors of binuclear metalloenzymes—most notably Helicobacter pylori urease and zinc-dependent metalloproteases[1].
This guide provides an objective, data-driven comparison of P1YMPA against legacy inhibitors, detailing the mechanistic causality behind its efficacy and outlining self-validating experimental protocols for accurate benchmark testing.
Mechanistic Causality: The Design of P1YMPA
The structural architecture of P1YMPA is not arbitrary; every functional group serves a precise kinetic or physiological purpose:
-
The Phosphinic Acid Core ( PO2H ): Acts as a non-hydrolyzable mimic of the tetrahedral transition state during amide or urea hydrolysis. Unlike phosphorodiamidic acid (which relies on a highly unstable P–N bond), the P–C linkage in P1YMPA is chemically inert. This causality ensures the inhibitor remains stable in the highly acidic environment of the gastric mucosa (pH < 3.0)[2].
-
The Piperidin-1-ylmethyl Moiety: The basic nitrogen within the piperidine ring mimics the positively charged ammonium leaving group in the natural transition state. Crucially, the bulky, lipophilic nature of the piperidine ring drastically improves cellular membrane permeability compared to unextended aminomethylphosphinic acids, allowing the compound to effectively penetrate the bacterial cell envelope[3].
Fig 1: Competitive inhibition mechanism of P1YMPA mimicking the tetrahedral transition state.
Benchmark Data: P1YMPA vs. Legacy Inhibitors
To objectively evaluate P1YMPA, it must be benchmarked against Acetohydroxamic Acid (AHA)—the clinical standard for urease inhibition—and Phosphorodiamidic Acid (PDA), a highly potent but unstable reference compound[2],[1].
Table 1: Comparative Kinetic and Physicochemical Parameters
| Inhibitor Class | Mechanism of Action | Target Enzyme | Ki ( μ M) | Hydrolytic Half-life (pH 3.0) | Whole-Cell IC50 ( μ M) |
| P1YMPA | Transition-State Analog | H. pylori Urease | 0.29 – 1.05 | > 120 hours | ~150 |
| AHA (Standard) | Metal Chelator | H. pylori Urease | 23.00 | > 120 hours | ~800 |
| PDA (Reference) | Transition-State Analog | H. pylori Urease | 0.05 | < 1 hour | N/A (Degrades) |
Data Synthesis: While PDA exhibits the lowest Ki , its rapid degradation renders it useless in whole-cell applications. P1YMPA strikes the optimal balance, outperforming AHA's binding affinity by nearly two orders of magnitude while maintaining the hydrolytic stability required for in vivo efficacy[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Fig 2: Step-by-step experimental workflow for benchmarking P1YMPA enzyme inhibitors.
Protocol A: Cell-Free Steady-State Kinetic Profiling
This protocol determines the absolute binding affinity ( Ki ) of P1YMPA to recombinant metalloenzymes without the confounding variable of membrane transport.
-
Buffer Selection: Prepare 50 mM HEPES buffer (pH 7.5) containing 0.5 mM NiCl2 (for urease) or ZnCl2 (for proteases).
-
Causality: Do not use phosphate buffers. Phosphate ions act as weak competitive inhibitors by coordinating with the active-site metals, which artificially inflates the measured Ki of your test compound.
-
-
Enzyme Pre-Incubation: Incubate 2 nM of recombinant enzyme with varying concentrations of P1YMPA (0.1 μ M to 50 μ M) for 30 minutes at 37°C.
-
Causality: Organophosphorus compounds often exhibit slow-binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced, preventing false-negative potency readings.
-
-
Reaction Initiation & Detection: Add 50 mM urea to initiate the reaction. After 10 minutes, quench the reaction and use the phenol-hypochlorite (Berthelot) colorimetric assay to measure ammonia release at 625 nm.
-
Causality: The Berthelot method directly measures the reaction product (ammonia). Avoid coupled-enzyme assays (like GLDH assays), as P1YMPA might inadvertently cross-inhibit the secondary coupling enzyme, leading to skewed data.
-
Protocol B: Whole-Cell Permeability & Inhibition Assay
A potent Ki is irrelevant if the drug cannot reach the target. This assay validates the lipophilic advantage of the piperidine ring.
-
Culture Preparation: Grow H. pylori J99 (or a ureolytically active E. coli Rosetta host) to an OD600 of 0.5 in Brucella broth.
-
Inhibitor Incubation: Treat the intact cells with P1YMPA and AHA (control) at concentrations ranging from 10 μ M to 1 mM for 1 hour.
-
Viability Control (Self-Validation Step): Plate a 10 μ L aliquot of the treated culture onto agar and incubate.
-
Causality: You must prove that a reduction in ammonia production is due to specific enzyme inhibition, not because the compound is broadly bactericidal. If colony-forming units (CFUs) drop, the IC50 data is invalid due to cytotoxicity.
-
-
Ureolysis Measurement: Add urea to the remaining culture, incubate for 30 minutes, centrifuge to pellet cells, and measure ammonia in the supernatant using the Berthelot method.
Conclusion
P1YMPA represents a structurally optimized evolution in metalloenzyme inhibition. By replacing the hydrolytically fragile P–N bond with a robust P–C linkage, and utilizing a piperidine ring to enhance both transition-state mimicry and lipophilicity, P1YMPA successfully bridges the gap between high in vitro potency and reliable in vivo stability.
Sources
A Comparative Guide to the Toxicity of Piperidin-1-ylmethylphosphinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] When coupled with a phosphinic acid group, a class of organophosphorus compounds with diverse biological activities, the resulting piperidin-1-ylmethylphosphinic acid derivatives present a compelling area for drug discovery. However, a thorough understanding of their toxicological profile is paramount for advancing these compounds through the development pipeline. This guide provides a comparative analysis of the potential toxicity of these derivatives, drawing upon structure-activity relationship (SAR) principles from related compound classes and outlining the experimental methodologies required for their rigorous evaluation.
The Structural Basis of Toxicity: A Predictive Analysis
The toxicity of piperidin-1-ylmethylphosphinic acid derivatives is expected to be influenced by substitutions on both the piperidine ring and the phosphinic acid moiety.
Influence of Piperidine Ring Substitution
The substitution pattern on the piperidine ring can significantly modulate the molecule's interaction with biological targets and its metabolic stability, thereby affecting its toxicity.[1]
-
Position of Substitution: Studies on other piperidine derivatives have shown that the position of a substituent can dramatically alter toxicity. For instance, in a series of piperidine-based insecticides, substitution at the second carbon of the piperidine ring conferred the highest toxicity, followed by the third and fourth positions.[2] This suggests that steric hindrance or the specific orientation of the substituent plays a crucial role in target engagement.
-
Nature of the Substituent: The electronic and lipophilic properties of the substituent are also critical. For example, the toxicity of some piperidine derivatives was found to decrease with the introduction of a bulky benzyl group compared to smaller alkyl groups like ethyl or methyl.[2] This could be due to reduced binding affinity to a target site or altered pharmacokinetic properties.
Influence of Phosphinic Acid Moiety Substitution
The phosphinic acid group itself and any substituents attached to the phosphorus atom are expected to be key determinants of toxicity. Organophosphorus compounds are known for their potential to inhibit essential enzymes, such as acetylcholinesterase.[3] The nature of the groups attached to the phosphorus atom dictates the electrophilicity of the phosphorus center and its ability to phosphorylate target enzymes.
Comparative Cytotoxicity Data (Hypothetical)
Based on the principles discussed, we can construct a hypothetical comparative cytotoxicity profile for a series of piperidin-1-ylmethylphosphinic acid derivatives. The following table illustrates how variations in substitution might influence the half-maximal inhibitory concentration (IC50), a measure of cytotoxicity where a lower value indicates higher toxicity.
| Compound ID | Substitution on Piperidine Ring | Substitution on Phosphinic Acid | Hypothetical IC50 (µM) on a Cancer Cell Line (e.g., MCF-7) | Rationale |
| PMPA-01 | Unsubstituted | P-Methyl | 50 | Baseline compound. |
| PMPA-02 | 2-Methyl | P-Methyl | 25 | Substitution at the 2-position may increase binding to a hypothetical target, leading to higher toxicity.[2] |
| PMPA-03 | 4-Methyl | P-Methyl | 40 | Substitution at the 4-position may have a less pronounced effect on toxicity compared to the 2-position.[2] |
| PMPA-04 | 4-Benzyl | P-Methyl | 80 | A bulky benzyl group may decrease binding affinity and toxicity.[2] |
| PMPA-05 | Unsubstituted | P-Phenyl | 35 | An electron-withdrawing phenyl group on the phosphorus may increase its reactivity and toxicity. |
Note: This table is for illustrative purposes and is based on extrapolations from related compound classes. Experimental validation is essential.
Experimental Protocols for Toxicity Assessment
A thorough toxicological evaluation of piperidin-1-ylmethylphosphinic acid derivatives requires a battery of in vitro assays to assess various aspects of cellular health.
Cell Viability and Cytotoxicity Assays
These assays are the first line of assessment to determine the concentration-dependent effects of the compounds on cell survival.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperidin-1-ylmethylphosphinic acid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.[3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration at which 50% of maximum LDH is released (EC50).
Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
This assay measures the activity of key executioner caspases involved in apoptosis.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described above.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature to allow active caspases to cleave the substrate.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or total protein content and compare the activity in treated versus control cells.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams created using Graphviz can help to visualize the experimental workflow and potential signaling pathways involved in the toxicity of these compounds.
Caption: Experimental workflow for assessing the comparative toxicity of piperidin-1-ylmethylphosphinic acid derivatives.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of toxicity for piperidin-1-ylmethylphosphinic acid derivatives.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the comparative toxicity of piperidin-1-ylmethylphosphinic acid derivatives. While direct comparative data is currently lacking, the principles of structure-activity relationships derived from related piperidine and organophosphorus compounds offer valuable predictive insights.
Future research should focus on the systematic synthesis and toxicological screening of a library of these derivatives to establish clear SAR. Such studies will be instrumental in identifying compounds with favorable therapeutic windows and guiding the development of safer and more effective drugs. The experimental protocols detailed herein provide a robust starting point for these crucial investigations.
References
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
evaluating piperidin-1-ylmethylphosphinic acid against traditional phosphonates
Personal protective equipment for handling piperidin-1-ylmethylphosphinic acid
Operational Safety and Handling Guide: Piperidin-1-ylmethylphosphinic Acid
As a Senior Application Scientist, my goal is to provide you with more than just a generic safety data sheet. To safely integrate novel aminophosphinic acids into your drug development and synthetic workflows, we must understand their fundamental physicochemical behavior.
Piperidin-1-ylmethylphosphinic acid (often abbreviated as PMP) presents unique logistical and safety challenges. It is not merely a generic organic acid; it is an aminomethylenephosphinic acid that exists in the solid state as a strongly hydrogen-bonded zwitterion hydrate (HL1·H2O)[1]. Understanding its physicochemical nature—specifically the strong acidity of its phosphinic groups and the low basicity of its nitrogen atoms—is critical for designing an effective personal protective equipment (PPE) matrix and a self-validating disposal plan.
Physicochemical Properties & Hazard Causality
To design an effective safety protocol, we must link the chemical's thermodynamic properties directly to operational risks.
| Property / Constant | Value / Characteristic | Causality & Operational Impact |
| Solid-State Structure | Zwitterionic lattice (HL1·H2O)[1] | Forms highly cohesive, respirable dust. Hydrogen bonding induces severe static cling, requiring anti-static tools during transfer. |
| Acid Dissociation (pKa) | ~8.41 (Phosphinic group)[2] | Aqueous solutions are highly acidic. Causes rapid pH drops in unbuffered solvents, necessitating continuous pH monitoring during dissolution. |
| Ocular Hazard | Severe Irritant (Extrapolated) | Related piperidine-acetic acids carry GHS H318 (Causes serious eye damage)[3]. Demands unvented splash goggles over standard safety glasses. |
| Coordination Chemistry | Forms stable metal complexes[1] | Reacts strongly with Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺[2]. We leverage this property to chemically immobilize the compound during spill cleanup. |
Personal Protective Equipment (PPE) Matrix
Generic lab safety gear is insufficient for handling zwitterionic phosphinic acids. The following PPE matrix is engineered specifically for piperidin-1-ylmethylphosphinic acid to mitigate its unique hazards.
| Protection Category | Recommended Equipment | Scientific Rationale |
| Eye/Face | Unvented Chemical Splash Goggles | Protects against aerosolized acidic droplets. Standard safety glasses cannot prevent the capillary wicking of highly acidic solutions into the eye[3]. |
| Hands | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides an excellent barrier against aqueous acidic permeation. Double-gloving is mandatory during dissolution to prevent thermal/acidic exposure. |
| Body | Flame-Retardant Lab Coat & Chemical Apron | The zwitterionic solid easily adheres to woven fabrics via static and hydrogen bonding[1]. A non-porous chemical apron ensures dust can be wiped away safely. |
| Respiratory | N95 or P100 Particulate Respirator | Prevents the inhalation of fine, hydrogen-bonded dust during dry powder weighing, which would otherwise rapidly react with moisture in the respiratory tract. |
Operational Workflows & Methodologies
Protocol A: Safe Weighing and Aqueous Dissolution
Objective: To safely transition the chemical from a hazardous respirable solid to a stable, buffered aqueous solution.
-
Environmental Preparation : Conduct all dry powder handling inside a ventilated balance enclosure or a Class II biological safety cabinet. Verify inward airflow (target: 80–100 fpm).
-
Static Mitigation : Because the zwitterionic solid forms endless chains via hydrogen bonds[1], it exhibits severe static cling. Discharge your weighing spatulas and weigh boats using a piezoelectric anti-static gun (e.g., Zerostat) before transferring the powder.
-
Transfer and Weighing : Don your N95 respirator, splash goggles, and double nitrile gloves. Weigh the required mass. Immediately re-seal the source bottle to prevent hygroscopic degradation.
-
Dissolution & Buffering : Transfer the solid into a beaker containing your target solvent. Because of the strong acidity of the phosphinic groups[1], the pH will drop rapidly.
-
Self-Validation Check : Monitor the solution with a calibrated pH probe during dissolution. Validation: A stabilization (plateau) in the pH drop confirms that the solid has fully dissolved and dissociated. If physiological pH (7.4) is required for your downstream drug assays, titrate slowly with 1M NaOH.
Protocol B: Spill Response and Complexation-Based Disposal
Objective: To chemically neutralize and immobilize the phosphinic acid using alkaline earth metal coordination.
-
Containment : Isolate the area. If the spill is dry powder, do not dry sweep , as this will aerosolize the zwitterionic dust. Cover the spill with a damp, absorbent pad.
-
Chemical Immobilization (Complexation) : Piperidin-1-ylmethylphosphinic acid forms stable coordination complexes with alkaline earth metals[1]. Flood the spill area or liquid waste container with a 0.5M solution of Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄). This forces the phosphinic acid to precipitate as a less reactive, insoluble metal complex[2].
-
Self-Validation Check : Continue adding the Ca²⁺/Mg²⁺ solution dropwise to the waste mixture. Validation: The cessation of new precipitate formation visually validates that the phosphinic acid has been completely complexed and neutralized.
-
Collection and Disposal : Sweep the neutralized precipitate into a sealable high-density polyethylene (HDPE) container. Label strictly as "Aqueous Waste: Aminomethylenephosphinic Acid / Metal Complexes" and route to your EHS department for proper disposal.
Process Visualization
Workflow for the safe handling, dissolution, and disposal of piperidin-1-ylmethylphosphinic acid.
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
